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  • Product: 4-(Aminooxy)butanoic acid hydrochloride
  • CAS: 3106-67-0

Core Science & Biosynthesis

Foundational

Core Topic: Solubility Profile of 4-(Aminooxy)butanoic acid hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the solubility of 4-(Aminooxy)butanoic acid hydrochloride (CAS No: 310...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-(Aminooxy)butanoic acid hydrochloride (CAS No: 3106-67-0). It is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge, theoretical principles, and practical methodologies required to effectively work with this compound. We will delve into its physicochemical properties, explore the theoretical underpinnings of its solubility, and provide a validated experimental protocol for its precise determination.

Introduction and Physicochemical Profile

4-(Aminooxy)butanoic acid hydrochloride is a bifunctional molecule featuring a carboxylic acid and an aminooxy group. As a hydrochloride salt, its properties are significantly influenced by its ionic character, making it a compound of interest in various research and development settings, particularly as a linker or building block in medicinal chemistry. Understanding its solubility is a critical first step for any application, from reaction chemistry to formulation development.

The molecule's structure combines polar functional groups—a carboxylic acid and an aminooxy moiety—with a flexible four-carbon aliphatic chain. The presence of the hydrochloride salt dramatically increases its polarity and potential for ionization.

Table 1: Physicochemical Properties of 4-(Aminooxy)butanoic acid hydrochloride

PropertyValueSource
CAS Number 3106-67-0[1][2]
Molecular Formula C₄H₁₀ClNO₃[1][2]
Molecular Weight 155.58 g/mol [1]
Topological Polar Surface Area (TPSA) 72.55 Ų[1]
logP 0.1633[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]

Note: The LogP value suggests a relatively balanced hydrophilic-lipophilic character for the free base, but the hydrochloride salt form will dominate its behavior, favoring solubility in polar solvents.

Principles of Solubility: A Mechanistic Perspective

The solubility of a compound is governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For 4-(Aminooxy)butanoic acid hydrochloride, the following principles are paramount:

  • "Like Dissolves Like" : The compound's ionic salt nature and multiple polar groups (carbonyl, hydroxyl, and the protonated aminooxy group) make it structurally similar to polar solvents. Therefore, strong solute-solvent interactions are expected in polar protic solvents like water, methanol, and ethanol, which can engage in hydrogen bonding and ion-dipole interactions.[3]

  • Impact of the Hydrochloride Salt : The conversion of the basic aminooxy group to its hydrochloride salt is a key strategy to enhance aqueous solubility.[4] The salt form readily dissociates in water to form ions, which are stabilized by the high dielectric constant of the solvent, leading to significantly higher solubility than the corresponding free base.

  • pH-Dependent Solubility : As a derivative of an amino acid, the compound possesses both an acidic (carboxylic acid) and a basic (aminooxy) center.[5][6] Its net charge, and therefore its solubility in aqueous media, will be highly dependent on the pH of the solution. At low pH, the carboxylic acid will be protonated (neutral) and the aminooxy group will be protonated (positive charge). In contrast, at high pH, the carboxylic acid will be deprotonated (negative charge) and the aminooxy group will be neutral. The zwitterionic form likely exists at an intermediate, isoelectric point. This pH dependency is a critical consideration for formulation and buffer selection.

Qualitative Solubility Assessment

While specific quantitative data is not widely published, the physicochemical properties allow for an authoritative prediction of its solubility behavior. The hydrochloride salt form is known to enhance solubility in polar solvents.[4]

  • High Solubility Expected : Water, Methanol, Dimethyl Sulfoxide (DMSO). These polar solvents can effectively solvate the ionic components of the molecule. DMSO, being a strong, polar aprotic solvent, is effective at dissolving a wide array of organic materials, including salts.[7]

  • Moderate to Low Solubility Expected : Ethanol, Isopropanol. As the alkyl chain of the alcohol solvent increases, its polarity decreases, which is expected to reduce its capacity to solubilize the highly polar salt.

  • Insoluble/Sparingly Soluble Expected : Toluene, Hexane, Dichloromethane. These nonpolar and weakly polar aprotic solvents lack the ability to form strong interactions (like hydrogen bonds or ion-dipole forces) with the ionic solute, making dissolution energetically unfavorable.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method, developed by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability.[8][9] This protocol provides a self-validating system for generating trustworthy data.

Causality Behind the Method

This method is designed to ensure that a true equilibrium is reached between the undissolved solid compound and the saturated solution. Shaking for an extended period (24-72 hours) allows sufficient time for the dissolution process to reach a steady state, overcoming any kinetic barriers.[10] The final analysis of the supernatant provides the concentration of the solute at saturation, which is the definition of thermodynamic solubility.

Step-by-Step Methodology
  • Preparation : Add an excess amount of 4-(Aminooxy)butanoic acid hydrochloride to a series of vials, each containing a precisely measured volume of the selected solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Equilibration : Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time, typically 24 to 48 hours, to allow the system to reach equilibrium.[10]

  • Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment completely. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant from each vial. Take care not to disturb the solid material at the bottom.

  • Dilution : Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation : Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Experimental Outcomes

When determining solubility, several factors must be controlled to ensure data accuracy and reproducibility. The logical relationship between these factors and the final result is crucial for a robust experimental design.

G Solubility Measured Solubility Temp Temperature Temp->Solubility Affects kinetics & equilibrium pH pH (Aqueous) pH->Solubility Governs ionization state Purity Compound Purity Purity->Solubility Impurities can alter results Equilibrium Equilibration Time Equilibrium->Solubility Ensures thermodynamic state Solvent Solvent Properties (Polarity, H-Bonding) Solvent->Solubility Primary determinant of interaction

Caption: Key Factors Influencing the Solubility of Ionizable Compounds.

  • Temperature : Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining a constant and recorded temperature is essential.

  • pH (for aqueous solutions) : As discussed, the ionization state of 4-(Aminooxy)butanoic acid hydrochloride is pH-dependent. A comprehensive solubility profile should include measurements across a range of pH values, particularly those relevant to physiological conditions (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Compound Purity : The presence of impurities can suppress or artificially enhance measured solubility. Using a well-characterized compound with high purity (≥95%) is mandatory for reliable data.[1]

Conclusion

4-(Aminooxy)butanoic acid hydrochloride is a polar, ionizable molecule whose solubility is dominated by its hydrochloride salt form. It is expected to be highly soluble in polar protic solvents like water and methanol, with decreasing solubility in less polar organic solvents. Due to its acidic and basic functional groups, its aqueous solubility is critically dependent on pH. While comprehensive quantitative data is sparse in public literature, this guide provides the theoretical framework and a robust, validated experimental protocol—the shake-flask method—to enable researchers to generate high-quality, reliable solubility data tailored to their specific applications. Accurate determination of this fundamental property is an indispensable step in leveraging the full potential of this versatile chemical entity in drug development and chemical synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176161, (R)-2-Amino-4-(aminooxy)butanoic acid. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, November 28). 4-(4-Chlorophenoxy)butanoic acid. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22561663, 2-Amino-4-(aminooxy)butanoic acid dihydrochloride. PubChem. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Retrieved from [Link]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 234-241. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Lahiri, S. C., & Pal, A. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 136-138. Retrieved from [Link]

  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(2), 73-95. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-hydroxy- (CAS 591-81-1). Cheméo. Retrieved from [Link]

  • Tiekink, E. R. T. (2019). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2019(4), M1094. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Retrieved from [Link]

  • Kálai, T., & Huben, K. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCrData, 7(11). Retrieved from [Link]

  • Various Authors. (2018, March 30). Are amines soluble in organic solvents?. Quora. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester (CAS 29006-01-7). Cheméo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7200, Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. PubChem. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Role of 4-(Aminooxy)butanoic Acid Hydrochloride in GABAergic Studies

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-(Aminooxy)butanoic acid hydrochloride, a critical too...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Aminooxy)butanoic acid hydrochloride, a critical tool for investigating the complexities of the γ-aminobutyric acid (GABA) system. As the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), GABA plays a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[1] This document will delve into the core principles of GABAergic modulation by 4-(Aminooxy)butanoic acid hydrochloride, detailing its mechanism of action, practical applications in research, and the foundational experimental protocols necessary for its effective use.

The GABAergic System: A Primer on Inhibition

To appreciate the utility of 4-(Aminooxy)butanoic acid hydrochloride, a foundational understanding of the GABAergic synapse is essential. GABAergic neurotransmission begins with the synthesis of GABA from glutamate by the enzyme glutamic acid decarboxylase (GAD). GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. Once in the synapse, GABA can bind to two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors, leading to an influx of chloride ions or an efflux of potassium ions, respectively. Both mechanisms result in hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect.

The action of GABA in the synapse is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Once inside the cell, GABA is catabolized by the mitochondrial enzyme GABA aminotransferase (GABA-T) into succinic semialdehyde, which is then further metabolized in the Krebs cycle.[1] The activity of GABA-T is a critical control point in determining the overall tone of GABAergic signaling.

Diagram: The GABAergic Synapse and Key Regulatory Points

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT GABA Transporter (GAT) GABA_T GABA-T GAT->GABA_T Catabolism SSA Succinic Semialdehyde GABA_T->SSA Synaptic_Cleft->GAT Reuptake GABA_A GABA(A) Receptor Synaptic_Cleft->GABA_A Binding GABA_B GABA(B) Receptor Synaptic_Cleft->GABA_B Binding Hyperpolarization Hyperpolarization (Inhibition) GABA_A->Hyperpolarization GABA_B->Hyperpolarization GABAT_Inhibition GABA_T GABA-T Active Site (with PLP cofactor) Inhibition Inhibition of GABA Catabolism GABA_T->Inhibition Blockade GABA GABA (Substrate) Binding Binding to Active Site GABA->Binding AOB_HCl 4-(Aminooxy)butanoic acid HCl (Inhibitor) AOB_HCl->Binding Binding->GABA_T Increased_GABA Increased Intracellular GABA Levels Inhibition->Increased_GABA

Caption: Competitive inhibition of GABA-T by 4-(Aminooxy)butanoic acid hydrochloride.

Applications in GABAergic Research

The ability of 4-(Aminooxy)butanoic acid hydrochloride to elevate endogenous GABA levels makes it a versatile tool for a wide range of in vitro and in vivo studies.

In Vitro Studies: Elucidating Cellular and Synaptic Mechanisms
  • Enzymatic Assays: Direct assessment of GABA-T inhibition can be performed using purified or recombinant enzyme preparations. These assays are crucial for determining the potency (IC50, Ki) and mechanism of inhibition.

  • Cell Culture and Brain Slice Electrophysiology: By applying 4-(Aminooxy)butanoic acid hydrochloride to neuronal cultures or acute brain slices, researchers can investigate the effects of elevated ambient GABA on synaptic transmission. This includes studying changes in the frequency and amplitude of spontaneous and evoked inhibitory postsynaptic currents (IPSCs).

In Vivo Studies: Understanding System-Level Effects
  • Microdialysis: This technique allows for the in vivo sampling of neurotransmitters from the extracellular space of specific brain regions in freely moving animals. Administration of 4-(Aminooxy)butanoic acid hydrochloride, followed by microdialysis, can directly measure the resulting increase in extracellular GABA concentrations.

  • Behavioral Pharmacology: By observing changes in animal behavior following administration of the inhibitor, researchers can correlate elevated GABA levels with specific physiological and pathological states, such as anxiety, seizure susceptibility, and motor control.

  • Electrophysiological Recordings: In vivo electrophysiological recordings from specific neuronal populations after systemic or local administration of 4-(Aminooxy)butanoic acid hydrochloride can reveal how enhanced GABAergic tone alters neuronal firing patterns and network oscillations.

Experimental Protocols: A Practical Guide

The following sections provide standardized, step-by-step methodologies for key experiments utilizing 4-(Aminooxy)butanoic acid hydrochloride.

In Vitro GABA-T Inhibition Assay

This protocol outlines a common method for determining the inhibitory potential of 4-(Aminooxy)butanoic acid hydrochloride on GABA-T activity.

Materials:

  • Purified or recombinant GABA-T enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP)

  • 4-(Aminooxy)butanoic acid hydrochloride (inhibitor)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Detection reagent (e.g., a coupled enzyme system to measure glutamate or succinic semialdehyde production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dissolve all reagents in the reaction buffer to their final desired concentrations. Prepare a serial dilution of 4-(Aminooxy)butanoic acid hydrochloride.

  • Enzyme Pre-incubation (optional): To test for time-dependent inhibition, pre-incubate the GABA-T enzyme with the inhibitor for various time points before initiating the reaction.

  • Reaction Initiation: In a 96-well plate, add the reaction buffer, PLP, α-ketoglutarate, and varying concentrations of 4-(Aminooxy)butanoic acid hydrochloride.

  • Add Enzyme: Add the GABA-T enzyme to each well to initiate the reaction.

  • Add Substrate: After a brief incubation, add GABA to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation:

  • Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Run a known GABA-T inhibitor (e.g., Aminooxyacetic acid) as a positive control.

  • Ensure the reaction is in the linear range with respect to time and enzyme concentration.

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol describes the use of in vivo microdialysis to measure changes in extracellular GABA levels in a specific brain region following systemic administration of 4-(Aminooxy)butanoic acid hydrochloride.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection

  • Artificial cerebrospinal fluid (aCSF)

  • 4-(Aminooxy)butanoic acid hydrochloride

  • Anesthesia and surgical tools

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect baseline dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular GABA.

  • Drug Administration: Administer 4-(Aminooxy)butanoic acid hydrochloride to the animal (e.g., via intraperitoneal injection).

  • Post-Injection Collection: Continue collecting dialysate samples for several hours to monitor the change in extracellular GABA levels.

  • Sample Analysis: Analyze the collected dialysate samples for GABA concentration using a sensitive analytical method like HPLC with fluorescence detection (after derivatization) or LC-MS/MS.

  • Data Analysis: Express the post-injection GABA levels as a percentage of the baseline and plot the time course of the effect.

Self-Validation:

  • At the end of the experiment, perfuse the probe with a high-potassium aCSF to evoke neurotransmitter release and confirm probe viability.

  • Histologically verify the placement of the microdialysis probe in the intended brain region.

  • Include a vehicle-injected control group to account for any effects of the injection procedure itself.

Diagram: In Vivo Microdialysis Workflow

Microdialysis_Workflow Start Start Surgery Stereotaxic Surgery: Implant Guide Cannula Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administer 4-(Aminooxy)butanoic acid HCl Baseline->Drug_Admin Post_Drug Collect Post-Drug Dialysate Samples Drug_Admin->Post_Drug Analysis Analyze GABA Levels (HPLC or LC-MS/MS) Post_Drug->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Sources

Foundational

4-(Aminooxy)butanoic Acid Hydrochloride: A Versatile Precursor for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Aminooxy)butanoic acid hydrochloride, a bifunctional building block of significant interest in modern organic synthesis. The document elucidates the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol, and offers an in-depth exploration of its primary application: the chemoselective formation of stable oxime ethers. Emphasis is placed on the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is intended to empower researchers and drug development professionals to effectively utilize this versatile precursor in their synthetic endeavors, from small-scale laboratory synthesis to its potential application in the development of novel therapeutics.

Introduction: The Strategic Advantage of the Aminooxy Moiety

In the landscape of contemporary organic synthesis, particularly in the realms of medicinal chemistry and bioconjugation, the demand for robust and highly selective ligation chemistries is paramount. The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime ether linkage has emerged as a powerful tool, often categorized under the umbrella of "click chemistry" for its efficiency and specificity.[1] 4-(Aminooxy)butanoic acid hydrochloride presents itself as a particularly valuable reagent in this context. It possesses two orthogonal functional groups: a nucleophilic aminooxy moiety for covalent bond formation and a carboxylic acid for further functionalization or to impart desirable physicochemical properties, such as aqueous solubility.

This guide will serve as a detailed roadmap for the synthesis and application of this precursor, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern its reactivity and utility.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Physicochemical Data

The key properties of 4-(Aminooxy)butanoic acid hydrochloride are summarized in the table below. This data is essential for reaction planning, purification, and storage.

PropertyValueSource(s)
CAS Number 3106-67-0[2][3][4]
Molecular Formula C₄H₁₀ClNO₃[2][3]
Molecular Weight 155.58 g/mol [2][4]
Appearance White to off-white powder/solid[4]
Melting Point 135-140 °C[4]
Purity ≥95%[2][4]
Storage Conditions 2-8 °C, sealed in a dry environment[2]
Safety and Handling

As with any chemical reagent, proper safety precautions are essential. 4-(Aminooxy)butanoic acid hydrochloride is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant and may be harmful if swallowed or inhaled.[2][4]

Hazard Statements: H302, H312, H315, H319, H332, H335 (Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation).[2][4]

Precautionary Measures:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Synthesis of 4-(Aminooxy)butanoic Acid Hydrochloride: A Rational, Multi-Step Approach

While commercially available, understanding the synthesis of 4-(Aminooxy)butanoic acid hydrochloride provides valuable insight into its purity profile and potential side products. The following protocol is a robust and logical pathway, beginning with the readily available starting material, ethyl 4-bromobutanoate. This method is an adaptation of the Gabriel synthesis for primary amines, applied here for the synthesis of an alkoxyamine.

Synthetic Workflow

The overall synthetic strategy involves three key stages:

  • Introduction of the protected aminooxy group: An S(_N)2 reaction between ethyl 4-bromobutanoate and N-hydroxyphthalimide.

  • Deprotection of the aminooxy group: Removal of the phthalimide protecting group using hydrazine.

  • Hydrolysis and salt formation: Conversion of the ethyl ester to the carboxylic acid and formation of the hydrochloride salt.

Synthesis_Workflow start Ethyl 4-bromobutanoate step1 Step 1: N-Alkylation (N-Hydroxyphthalimide, Base) start->step1 intermediate1 Ethyl 4-(phthalimidooxy)butanoate step1->intermediate1 step2 Step 2: Deprotection (Hydrazine monohydrate) intermediate1->step2 intermediate2 Ethyl 4-(aminooxy)butanoate step2->intermediate2 step3 Step 3: Hydrolysis & Salt Formation (aq. HCl) intermediate2->step3 product 4-(Aminooxy)butanoic acid hydrochloride step3->product

Caption: Synthetic workflow for 4-(Aminooxy)butanoic acid hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(phthalimidooxy)butanoate

  • Rationale: This step utilizes a Gabriel-type synthesis to introduce the nitrogen of the future aminooxy group. N-hydroxyphthalimide is deprotonated by a mild base to form a potent nucleophile that displaces the bromide from ethyl 4-bromobutanoate in an S(_N)2 reaction. The phthalimide group serves as an excellent protecting group, preventing over-alkylation.

  • Procedure:

    • To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a non-nucleophilic base like potassium carbonate (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the N-hydroxyphthalimide.

    • Add ethyl 4-bromobutanoate (1.05 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude ethyl 4-(phthalimidooxy)butanoate. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of Ethyl 4-(aminooxy)butanoate

  • Rationale: The phthalimide protecting group is efficiently removed by hydrazinolysis. Hydrazine acts as a strong nucleophile, attacking the carbonyl groups of the phthalimide ring and leading to its cleavage, liberating the desired aminooxy compound.

  • Procedure:

    • Suspend the crude ethyl 4-(phthalimidooxy)butanoate (1.0 eq) in ethanol.

    • Add hydrazine monohydrate (1.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 2-3 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(aminooxy)butanoate as an oil. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of 4-(Aminooxy)butanoic acid hydrochloride

  • Rationale: Acid-catalyzed hydrolysis of the ethyl ester yields the corresponding carboxylic acid. The use of hydrochloric acid serves the dual purpose of catalyzing the hydrolysis and forming the hydrochloride salt of the aminooxy group, which improves the compound's stability and handling characteristics.

  • Procedure:

    • To the crude ethyl 4-(aminooxy)butanoate, add a 6 M aqueous solution of hydrochloric acid (excess, e.g., 5-10 eq).

    • Heat the mixture to reflux and stir for 4-6 hours, or until TLC or LC-MS indicates complete hydrolysis of the ester.

    • Cool the reaction mixture and remove the water and excess HCl under reduced pressure.

    • The resulting solid can be triturated with a solvent like diethyl ether or acetone to induce crystallization and remove any non-polar impurities.

    • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-(Aminooxy)butanoic acid hydrochloride.

Application in Organic Synthesis: The Oximation Reaction

The primary utility of 4-(Aminooxy)butanoic acid hydrochloride lies in its ability to undergo a highly chemoselective reaction with aldehydes and ketones to form stable oxime ethers. This reaction is a cornerstone of bioconjugation and the synthesis of complex molecules.[1]

Reaction Mechanism

The formation of an oxime proceeds via a two-step mechanism:

  • Nucleophilic Addition: The aminooxy group attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the stable C=N double bond of the oxime.

The overall reaction rate is pH-dependent. Acidic conditions (pH ~4-5) are often optimal as they facilitate the dehydration step without significantly protonating the aminooxy nucleophile.[5]

Oximation_Mechanism carbonyl R-C(=O)-R' intermediate1 R-C(O⁻)(R')-N⁺H₂-O-R'' carbonyl->intermediate1 Nucleophilic Attack aminooxy H₂N-O-R'' aminooxy->intermediate1 intermediate2 R-C(OH)(R')-NH-O-R'' intermediate1->intermediate2 proton_transfer Proton Transfer intermediate3 R-C(O⁺H₂)(R')-NH-O-R'' intermediate2->intermediate3 protonation + H⁺ product_cation R-C(R')=N⁺H-O-R'' intermediate3->product_cation dehydration - H₂O product R-C(R')=N-O-R'' product_cation->product deprotonation - H⁺

Caption: Mechanism of oxime formation.

Catalysis of Oximation at Neutral pH

For applications involving sensitive biological molecules, acidic conditions are often not viable. Aniline and its derivatives have been shown to be effective nucleophilic catalysts for oxime formation at or near neutral pH.[6][7] The aniline reversibly forms a protonated Schiff base (iminium ion) with the carbonyl compound, which is more electrophilic and thus more susceptible to attack by the aminooxy nucleophile.

Detailed Protocol: Synthesis of 4-((Benzilideneamino)oxy)butanoic acid

This protocol provides a practical example of an oximation reaction using 4-(Aminooxy)butanoic acid hydrochloride and benzaldehyde.

  • Materials:

    • 4-(Aminooxy)butanoic acid hydrochloride

    • Benzaldehyde

    • Aniline (optional, as catalyst)

    • Phosphate buffer (e.g., 0.1 M, pH 7.0) or an appropriate organic solvent (e.g., ethanol, methanol)

    • Sodium hydroxide (for pH adjustment)

  • Procedure:

    • Dissolve 4-(Aminooxy)butanoic acid hydrochloride (1.0 eq) in the chosen buffer or solvent. If using a buffer, adjust the pH to the desired value (e.g., 7.0 for aniline catalysis, or 4.5-5.0 for an uncatalyzed reaction) with a dilute solution of NaOH.

    • Add benzaldehyde (1.0-1.1 eq) to the solution.

    • If catalysis is desired, add aniline to a final concentration of 10-100 mM.[6]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours, especially with catalysis.

    • Work-up and Purification: a. If the reaction was performed in an organic solvent, concentrate the mixture under reduced pressure. b. If in a buffer, acidify the solution to pH 2-3 with dilute HCl to protonate any remaining aniline and ensure the product's carboxylic acid is in its neutral form. c. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. The crude product can be purified by silica gel column chromatography or by recrystallization to yield pure 4-((benzilideneamino)oxy)butanoic acid.

Characterization of 4-(Aminooxy)butanoic Acid Hydrochloride

Accurate characterization is crucial for verifying the identity and purity of the synthesized precursor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the three methylene groups of the butanoic acid chain and exchangeable protons from the carboxylic acid and the ammonium group. The methylene group adjacent to the aminooxy moiety (-O-CH₂-) would be the most deshielded of the three.

    • ¹³C NMR (Predicted): The carbon NMR spectrum should display four distinct signals corresponding to the carbonyl carbon of the carboxylic acid and the three methylene carbons. The carbonyl carbon will appear significantly downfield.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong C=O stretch should be visible around 1700-1730 cm⁻¹. N-H stretching vibrations from the ammonium group would also be present in the 2800-3200 cm⁻¹ region.

Applications in Drug Discovery and Development

The bifunctional nature of 4-(Aminooxy)butanoic acid hydrochloride makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Linker Technology: The butanoic acid chain can act as a flexible linker to connect a pharmacophore to another molecule, such as a targeting ligand or a solubility-enhancing group. The carboxylic acid provides a handle for further conjugation, for example, through amide bond formation.

  • Prodrug Design: The oxime ether linkage can be designed to be stable under physiological conditions but cleavable under specific biological stimuli, making it suitable for prodrug strategies.

  • Synthesis of Bioactive Molecules: Oxime ethers are present in a number of approved drugs and biologically active compounds.[8] For instance, the multiple sclerosis drug Siponimod contains an oxime ether moiety.[8] 4-(Aminooxy)butanoic acid hydrochloride provides a direct route to incorporate this functionality into novel drug candidates.

Conclusion

4-(Aminooxy)butanoic acid hydrochloride is a versatile and powerful precursor in organic synthesis. Its ability to participate in highly chemoselective oximation reactions, coupled with the presence of a carboxylic acid for further functionalization, makes it an invaluable tool for researchers in academia and industry. This guide has provided a comprehensive framework for its synthesis, characterization, and application, emphasizing the chemical principles that underpin its utility. By leveraging the information contained herein, scientists can confidently employ this reagent to accelerate their research and development efforts, particularly in the creation of novel conjugates and potential therapeutic agents.

References

  • Der Pharma Chemica. A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. (2023). [Link]

  • Asian Journal of Chemistry. Oxidation of Aniline using Different Reaction Pathways. (2010). [Link]

  • Google Patents.
  • Molecules. A Review of Biologically Active Oxime Ethers. (2023). [Link]

  • ACS Bioconjugate Chemistry. Enhanced catalysis of oxime-based bioconjugations by substituted anilines. (2014). [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). [Link]

  • Synlett. Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link]

  • Journal of Nanomaterials. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2013). [Link]

  • Kalia, J. & Raines, R. T. Hydrolytic stability of hydrazones and oximes. (2008). [Link]

  • PubChem. (R)-2-Amino-4-(aminooxy)butanoic acid. [Link]

  • Asian Journal of Chemistry. Oxidation of Aniline using Different Reaction Pathways. (2010). [Link]

  • Organic Chemistry Portal. A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters. [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). [Link]

  • Mini-Reviews in Organic Chemistry. Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. (2016). [Link]

  • NIST WebBook. Butanoic acid. [Link]

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Exploratory

A Comprehensive Spectroscopic Guide to 4-(Aminooxy)butanoic Acid Hydrochloride

Introduction 4-(Aminooxy)butanoic acid hydrochloride is a bifunctional molecule incorporating a carboxylic acid and an aminooxy group. Its structural features make it a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Aminooxy)butanoic acid hydrochloride is a bifunctional molecule incorporating a carboxylic acid and an aminooxy group. Its structural features make it a valuable building block in medicinal chemistry and drug development, particularly for creating novel bioconjugates and inhibitors. A thorough understanding of its chemical identity and purity is paramount for its effective application. This guide provides an in-depth analysis of the predicted spectral data for 4-(Aminooxy)butanoic acid hydrochloride, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and spectral interpretations is elucidated to provide a practical and field-proven resource.

The molecular structure of 4-(Aminooxy)butanoic acid hydrochloride is presented below:

Chemical Structure:

Molecular Formula: C₄H₁₀ClNO₃ Molecular Weight: 155.58 g/mol

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of 4-(Aminooxy)butanoic acid hydrochloride is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. The spectrum would ideally be recorded in a deuterated solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) to avoid signal overlap with the solvent.[1]

  • -COOH Proton: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10-13 ppm.[2] In D₂O, this peak would disappear due to proton-deuterium exchange, a key diagnostic feature.[1]

  • -NH₃⁺ Protons: The protons of the ammonium group are also exchangeable and will appear as a broad singlet. Their chemical shift is variable and depends on the solvent and concentration. In D₂O, this signal will also disappear.

  • Methylene Protons (-CH₂-):

    • α-CH₂ (alpha to COOH): These protons are adjacent to the electron-withdrawing carbonyl group and are thus deshielded, expected to appear as a triplet around 2.3-2.5 ppm.[2] The triplet splitting is due to coupling with the adjacent β-CH₂ protons.

    • γ-CH₂ (gamma to COOH, alpha to -O-): These protons are adjacent to the electronegative oxygen atom and are the most deshielded of the methylene protons, predicted to appear as a triplet around 4.0-4.2 ppm. The triplet arises from coupling with the neighboring β-CH₂ protons.

    • β-CH₂ (beta to COOH): These protons are situated between the α- and γ-methylene groups and will experience coupling from both sides. This will result in a more complex multiplet, likely a quintet or a triplet of triplets, appearing around 1.9-2.1 ppm.[3]

Predicted ¹H NMR Data Summary
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOH10.0 - 13.0Broad Singlet1H
-NH₃⁺VariableBroad Singlet3H
-CH₂-O-4.0 - 4.2Triplet (t)2H
-CH₂-COOH2.3 - 2.5Triplet (t)2H
-CH₂-CH₂-CH₂-1.9 - 2.1Multiplet (m)2H
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 4-(Aminooxy)butanoic acid hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe to the ¹H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) data over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock and Shim insert->lock tune Tune Probe lock->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate

Caption: Workflow for NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of 4-(Aminooxy)butanoic acid hydrochloride is expected to show four signals, corresponding to the four unique carbon environments.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded due to the two attached electronegative oxygen atoms and will appear significantly downfield, typically in the range of 170-180 ppm.[4]

  • Methylene Carbons (-CH₂-):

    • γ-C (alpha to -O-): This carbon is bonded to the electronegative oxygen of the aminooxy group and will be the most deshielded of the methylene carbons, with a predicted chemical shift around 70-75 ppm.

    • α-C (alpha to COOH): This carbon is adjacent to the carbonyl group and is expected to appear around 30-35 ppm.[4]

    • β-C (beta to COOH): This carbon is the most shielded of the methylene carbons and is predicted to have a chemical shift in the range of 20-25 ppm.[4]

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)
-COOH170 - 180
-CH₂-O-70 - 75
-CH₂-COOH30 - 35
-CH₂-CH₂-CH₂-20 - 25
Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences:

  • A higher concentration of the sample (20-50 mg) is often required.

  • The probe is tuned to the ¹³C frequency.

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

  • A longer acquisition time and/or a greater number of scans are generally needed due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Spectrum and Interpretation

The IR spectrum of 4-(Aminooxy)butanoic acid hydrochloride will be characterized by the absorptions of the carboxylic acid and ammonium groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]

  • N-H Stretch (Ammonium): A broad absorption band is expected between 2800-3200 cm⁻¹, often with multiple smaller peaks, corresponding to the stretching vibrations of the -NH₃⁺ group. This will likely overlap with the O-H and C-H stretching bands.

  • C-H Stretch (Aliphatic): Absorptions due to the C-H stretching of the methylene groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is predicted in the range of 1700-1725 cm⁻¹, which is characteristic of the carbonyl group in a saturated carboxylic acid.[5]

  • N-H Bend (Ammonium): A medium intensity absorption is expected around 1500-1600 cm⁻¹ due to the bending vibration of the N-H bonds in the ammonium group.

  • C-O Stretch (Carboxylic Acid): A medium intensity peak is expected in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond stretch.[6]

Predicted IR Absorption Data Summary
Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
AmmoniumN-H Stretch2800 - 3200Medium-Strong, Broad
AlkaneC-H Stretch2850 - 2960Medium
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
AmmoniumN-H Bend1500 - 1600Medium
Carboxylic AcidC-O Stretch1210 - 1320Medium
Experimental Protocol for IR Spectroscopy (Solid Sample)
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., methanol or acetone).[7]

    • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[7]

  • Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Solid in Volatile Solvent apply Apply Solution to Salt Plate dissolve->apply evaporate Evaporate Solvent to Form Thin Film apply->evaporate background Acquire Background Spectrum evaporate->background sample Acquire Sample Spectrum background->sample

Caption: Workflow for solid sample analysis by IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 4-(Aminooxy)butanoic acid hydrochloride, as it typically produces the protonated molecular ion with minimal fragmentation.[8]

Predicted Mass Spectrum and Interpretation
  • Molecular Ion: In positive ion ESI-MS, the compound is expected to be detected as its protonated free base, [M+H]⁺. The free base, C₄H₉NO₃, has a molecular weight of 119.12 g/mol . Therefore, the most prominent peak in the high m/z region should be at m/z = 120.1 .

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).[1]

    • Loss of H₂O from [M+H]⁺ would result in a fragment at m/z = 102.1.

    • Loss of COOH from the neutral molecule followed by protonation is less common in ESI but could lead to other fragments. A more likely fragmentation would involve cleavage of the C-C bonds in the butanoic acid chain.

Predicted Mass Spectrometry Data Summary
IonFormulaPredicted m/zInterpretation
[M+H]⁺[C₄H₁₀NO₃]⁺120.1Protonated Molecular Ion
[M+H - H₂O]⁺[C₄H₈NO₂]⁺102.1Loss of water
Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the electrospray needle to generate a fine spray of charged droplets. The solvent evaporates from these droplets, ultimately leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis dissolve Prepare Dilute Solution in ESI-compatible Solvent infuse Infuse Sample into ESI Source dissolve->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis (m/z) ionize->analyze detect Ion Detection analyze->detect

Caption: Workflow for ESI-MS analysis.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust framework for the structural confirmation of 4-(Aminooxy)butanoic acid hydrochloride. The predicted spectral features—including the characteristic chemical shifts and splitting patterns in NMR, the specific vibrational frequencies in IR, and the molecular ion peak in MS—serve as a comprehensive fingerprint for this compound. This guide provides researchers and scientists with the foundational knowledge to interpret experimental data and ensure the identity and purity of 4-(Aminooxy)butanoic acid hydrochloride in their applications.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Carboxylic Acids. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Purity and Stability of 4-(Aminooxy)butanoic Acid Hydrochloride

This guide provides a comprehensive technical overview of the critical attributes of 4-(Aminooxy)butanoic acid hydrochloride, a key reagent in various research and development applications. Ensuring the purity and stabil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical attributes of 4-(Aminooxy)butanoic acid hydrochloride, a key reagent in various research and development applications. Ensuring the purity and stability of this compound is paramount for the validity and reproducibility of experimental outcomes. This document delves into the chemical characteristics, potential impurities, degradation pathways, and robust analytical methodologies required for its quality assessment.

Introduction and Physicochemical Profile

4-(Aminooxy)butanoic acid hydrochloride (CAS No. 3106-67-0) is a derivative of butanoic acid featuring an aminooxy functional group.[1][2] This functional group makes it a valuable building block in synthetic chemistry, particularly for the formation of oxime ethers, which are integral to various bioactive molecules and chemical probes. Its hydrochloride salt form generally enhances stability and solubility in aqueous media.

A thorough understanding of its physicochemical properties is the foundation for assessing its purity and stability.

Table 1: Physicochemical Properties of 4-(Aminooxy)butanoic acid hydrochloride

Property Value Source
Molecular Formula C₄H₁₀ClNO₃ [1][2]
Molecular Weight 155.58 g/mol [1]
Appearance White to off-white solid (typical) General Chemical Knowledge
Solubility Soluble in water, methanol [3]

Purity Assessment and Impurity Profiling

The purity of 4-(Aminooxy)butanoic acid hydrochloride is a critical parameter that can significantly impact experimental results. Impurities can arise from the synthetic route or from degradation over time.[4]

Potential Impurities

While specific impurity profiles are often proprietary to the manufacturer, a general understanding of the synthesis can predict likely contaminants. Synthesis often involves the reaction of a protected hydroxylamine with a derivative of butanoic acid. Potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Impurities formed due to instability, as discussed in the stability section.

Analytical Methodologies for Purity Determination

A multi-faceted approach is often necessary for a complete purity profile. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for this purpose.[5][6][7]

Expert Insight: The combination of HPLC for separation and MS for identification provides a highly specific and sensitive method for detecting and quantifying impurities, even at low levels.[5][7] This is crucial as even trace impurities can sometimes have significant biological or chemical effects.

Protocol 1: Reversed-Phase HPLC-UV for Purity Assay

This protocol provides a general framework. Method development and validation are essential for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at a wavelength where the compound has absorbance (e.g., 210 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically determined by the area percentage of the main peak.

Stability Profile and Degradation Pathways

The stability of a chemical is its ability to resist chemical change or decomposition.[9] For 4-(Aminooxy)butanoic acid hydrochloride, the primary reactive centers are the aminooxy and carboxylic acid groups.

Factors Affecting Stability
  • Temperature: Elevated temperatures can accelerate degradation. Storage at recommended temperatures (e.g., 2-8°C) is crucial.[1]

  • pH: The stability can be pH-dependent. The aminooxy group may be susceptible to hydrolysis under certain pH conditions.[10]

  • Oxidation: The aminooxy group is susceptible to oxidation.[10][11] Exposure to oxidizing agents or even atmospheric oxygen over long periods could lead to degradation.

  • Light: Photodegradation is a potential pathway for many organic molecules.[8] Storage in light-resistant containers is recommended.

  • Moisture: As a hydrochloride salt, it can be hygroscopic. Moisture can promote hydrolysis and other degradation reactions.[10]

Forced Degradation Studies

Forced degradation, or stress testing, is employed to understand the degradation pathways and to develop stability-indicating analytical methods.[12][13][14] These studies involve subjecting the compound to harsh conditions to accelerate decomposition.[13][14]

Expert Insight: The goal of forced degradation is not to completely destroy the molecule but to achieve a target degradation of 5-20%. This allows for the detection and characterization of relevant degradation products without overly complex chromatograms.

Workflow for a Forced Degradation Study

Caption: Workflow for a typical forced degradation study.

Table 2: Summary of Forced Degradation Conditions

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, elevated temperature (e.g., 60-80°C) Hydrolysis of the aminooxy group
Base Hydrolysis 0.1 M NaOH, room or elevated temperature Hydrolysis, potential for other base-catalyzed reactions
Oxidation 3% H₂O₂, room temperature Oxidation of the aminooxy group
Thermal Dry heat (e.g., 80°C) on solid sample Thermally induced decomposition

| Photolytic | Exposure to UV and/or visible light | Photodegradation |

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of 4-(Aminooxy)butanoic acid hydrochloride.

  • Storage Temperature: Store in a refrigerator at 2-8°C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after opening, to minimize oxidation.

  • Container: Keep in a tightly sealed, light-resistant container to protect from moisture and light.[15][16]

  • Handling: Handle in a well-ventilated area.[17] As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

The purity and stability of 4-(Aminooxy)butanoic acid hydrochloride are not static properties but are influenced by analytical methodology, storage conditions, and handling practices. A comprehensive quality control strategy, incorporating robust analytical methods like HPLC and an understanding of potential degradation pathways through forced degradation studies, is essential. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of Nitroxides and Alkoxyamines. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • 4-Amino butanoic-acid derivatives, their preparation and their use. (n.d.). Google Patents.
  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc. Retrieved January 26, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. (2018). U.S. Chemical Storage. Retrieved January 26, 2026, from [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. (2004). Canadian Journal of Hospital Pharmacy. Retrieved January 26, 2026, from [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). Chromatography Online. Retrieved January 26, 2026, from [Link]

  • 2-Amino-4-(aminooxy)butanoic acid dihydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved January 26, 2026, from [Link]

  • Industrial Hydrochloric Acid Uses & Storage Concerns. (n.d.). Poly Processing. Retrieved January 26, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 26, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved January 26, 2026, from [Link]

  • Standard Operating Procedure for Hydrochloric Acid. (n.d.). University of California, Santa Barbara. Retrieved January 26, 2026, from [Link]

  • Study of Oxyclozanide's Innate Stability Coupled with the Assessment of its Aquatic Photo-Transformation Using a Validated Isocratic HPLC Method. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

  • DEVELOPMENT OF NEW ALKOXYAMINES RELEASING FREE RADICALS AGAINST THE TWO MAJOR PARASITIC DISEASES MALARIA AND SCHISTOSOMIASIS. (n.d.). Theses.fr. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 26, 2026, from [Link]

  • 1H proton nmr spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 26, 2026, from [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 26, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 26, 2026, from [Link]

  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023). National Storage Tank. Retrieved January 26, 2026, from [Link]

  • 4-(4-Chlorophenoxy)butanoic acid. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • 6 IMPORTANT OXIDATION REACTIONS AND REAGENTS | REDUCTION OXIDATION AND HYDROLYSIS | JEE MAIN. (2020). YouTube. Retrieved January 26, 2026, from [Link]

  • Analytical Method Validation & Common Problem 1. (n.d.). National Pharmaceutical Regulatory Agency (Malaysia). Retrieved January 26, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000543). (n.d.). Human Metabolome Database. Retrieved January 26, 2026, from [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2023). Academically. Retrieved January 26, 2026, from [Link]

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Protocols & Analytical Methods

Method

Experimental setup for studying GABA receptor binding with 4-(Aminooxy)butanoic acid hydrochloride

An In-Depth Guide to the Experimental Setup for Studying GABA Receptor Binding with 4-(Aminooxy)butanoic Acid Hydrochloride Introduction: Unveiling the GABAergic Landscape Gamma-aminobutyric acid (GABA) is the principal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Setup for Studying GABA Receptor Binding with 4-(Aminooxy)butanoic Acid Hydrochloride

Introduction: Unveiling the GABAergic Landscape

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability.[1][2] Its signaling is fundamental for maintaining the delicate balance between excitation and inhibition required for normal brain function. Disruptions in GABAergic neurotransmission are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[2]

GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B.[2][3]

  • GABA-A receptors are ionotropic, ligand-gated chloride channels.[3] Their activation leads to a rapid influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. The most common GABA-A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining its pharmacological properties.[4][5]

  • GABA-B receptors are metabotropic, G-protein coupled receptors (GPCRs).[6] They mediate slower, more prolonged inhibitory signals by modulating adenylyl cyclase activity and activating potassium channels.[3][6]

The development of novel compounds that modulate GABA receptors is a cornerstone of neuropharmacology. 4-(Aminooxy)butanoic acid hydrochloride is a GABA analogue whose interaction with GABA receptors is not extensively characterized. This guide, therefore, provides a comprehensive experimental framework for researchers to investigate the binding affinity of this compound, primarily focusing on the GABA-A receptor, using radioligand binding assays. This document serves not just as a set of protocols, but as a strategic guide, explaining the rationale behind each step to ensure robust and reproducible results.

Section 1: The Cornerstone of Investigation - Radioligand Binding Assays

Radioligand binding assays are a powerful and sensitive technique used to quantify ligand-receptor interactions.[7] The principle involves incubating a biological sample containing the receptor of interest (e.g., brain membrane preparation) with a radiolabeled ligand (a molecule with a radioactive isotope). By measuring the amount of radioactivity bound to the membranes, one can determine key parameters of the receptor-ligand interaction.

Key Concepts:

  • Total Binding: The total amount of radioligand bound to the membrane preparation, including binding to the specific receptor sites and to non-receptor entities.

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor (e.g., lipids, filters, other proteins). This is determined by adding a high concentration of an unlabeled ligand that saturates the specific receptor sites, leaving only the non-specific component to be measured.

  • Specific Binding: The amount of radioligand bound specifically to the target receptor. It is the crucial value for analysis and is calculated as: Specific Binding = Total Binding - Non-Specific Binding

Two primary types of binding assays are essential for characterizing a novel compound:

  • Saturation Assays: Used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd).[8] In this experiment, increasing concentrations of the radioligand are incubated with the receptor preparation.[8]

  • Competition Assays: Used to determine the affinity of an unlabeled test compound (like 4-(Aminooxy)butanoic acid hydrochloride) for the receptor.[8] This is achieved by incubating the receptor and a fixed concentration of radioligand with varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, and its potency in displacing the radioligand allows for the calculation of its inhibitory constant (Ki).

Section 2: The Foundational Protocol - Preparation of Synaptic Membranes

Rationale: To study membrane-bound receptors like GABA receptors, it is essential to isolate the fraction of the cell that is enriched with these proteins. A crude synaptic membrane preparation from whole rodent brain or a specific brain region like the cortex is a standard and reliable source of native GABA receptors. The protocol involves homogenization to break open the cells, followed by a series of centrifugations to separate the membrane fractions from cytosolic components and other debris.[9][10] Thorough washing is critical to remove endogenous GABA, which would otherwise interfere with the binding assay.[11]

Protocol 2.1: Crude Synaptic Membrane Preparation from Rat Cortex

Reagent / Equipment Specifications
Homogenization Buffer0.32 M Sucrose, pH 7.4 (Store at 4°C)
Assay Buffer50 mM Tris-HCl, pH 7.4 (Store at 4°C)
Tissue SourceWhole rat brains or cortices, fresh or frozen at -80°C
HomogenizerDounce or Teflon-glass homogenizer
CentrifugeHigh-speed refrigerated centrifuge (capable of >40,000 x g)
Protein Assay KitBCA or Bradford assay kit

Step-by-Step Methodology:

  • Tissue Homogenization: Weigh the collected brain tissue and homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer. Perform 10-12 gentle strokes with the homogenizer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]

  • Pelleting Membranes: Carefully collect the supernatant and centrifuge it at 40,000 x g for 20-30 minutes at 4°C to pellet the crude membrane fraction.

  • Osmotic Shock and Washing: Discard the supernatant. Resuspend the pellet in 10 volumes of ice-cold Assay Buffer. This hypotonic buffer will lyse any trapped synaptosomes, releasing vesicular contents. Homogenize briefly.

  • Repeat Centrifugation: Centrifuge again at 40,000 x g for 20-30 minutes at 4°C.

  • Final Wash: Repeat Step 4 and 5 at least two more times to ensure the removal of endogenous GABA and other potential interfering substances.

  • Protein Quantification: After the final wash, resuspend the pellet in a known volume of Assay Buffer. Take an aliquot to determine the total protein concentration using a BCA or Bradford assay.

  • Storage: Aliquot the membrane preparation to avoid repeated freeze-thaw cycles and store at -80°C until use. The final protein concentration should be adjusted to 1-2 mg/mL for storage.

Section 3: System Validation - Saturation Binding Assay for GABA-A Receptors

Rationale: Before testing the affinity of 4-(Aminooxy)butanoic acid hydrochloride, it is imperative to characterize the receptor population in your membrane preparation. A saturation binding assay using a well-characterized radioligand for the GABA-A receptor, such as [³H]Muscimol, will provide the essential parameters of radioligand affinity (Kd) and receptor density (Bmax).[11][12][13] The Kd value is crucial for selecting the appropriate concentration of radioligand for the subsequent competition assay and is required for the Cheng-Prusoff equation to calculate the Ki of the test compound.

Protocol 3.1: [³H]Muscimol Saturation Binding Assay

Reagent / Equipment Specifications
Radioligand[³H]Muscimol (Specific Activity: 15-30 Ci/mmol)
Unlabeled Ligand (for NSB)GABA or unlabeled Muscimol
Membrane PreparationFrom Protocol 2.1, diluted in Assay Buffer
Incubation Plate96-well polypropylene plate
Filtration Apparatus96-well harvester (e.g., Brandel, PerkinElmer)
Filter MatsGF/B or GF/C glass fiber filters, pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
Scintillation CounterLiquid scintillation counter
Scintillation CocktailAppropriate for solid filters

Step-by-Step Methodology:

  • Preparation: On the day of the assay, thaw the membrane preparation on ice. Dilute it in ice-cold Assay Buffer to a final concentration that will provide 50-150 µg of protein per well.[10]

  • Assay Setup: Set up the 96-well plate in triplicate for each condition. You will have two main groups: Total Binding and Non-Specific Binding (NSB).

    • Prepare a serial dilution of [³H]Muscimol in Assay Buffer. A typical concentration range would be 0.1 to 50 nM, spanning below and above the expected Kd (~1-10 nM).

  • Pipetting Scheme (Final Volume: 250 µL):

    • Total Binding Wells: Add 50 µL of Assay Buffer, 150 µL of diluted membrane preparation, and 50 µL of the appropriate [³H]Muscimol dilution.

    • NSB Wells: Add 50 µL of a high concentration of unlabeled GABA (final concentration ~100 µM - 1 mM)[10], 150 µL of diluted membrane preparation, and 50 µL of the appropriate [³H]Muscimol dilution.

  • Incubation: Incubate the plate at 4°C for 45-60 minutes with gentle agitation.[10]

  • Termination by Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the PEI-pre-soaked glass fiber filter mat using the cell harvester. The pre-treatment with PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

  • Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioligand.[9]

  • Detection: Dry the filter mat completely. Place it in a scintillation bag or vial, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding for each concentration of [³H]Muscimol: Specific Binding (DPM) = Mean Total Binding (DPM) - Mean NSB (DPM).

  • Convert DPM to fmol of bound ligand using the specific activity of the radioligand.

  • Plot Specific Binding (y-axis) against the concentration of [³H]Muscimol (x-axis).

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a "one site-specific binding" equation. This will yield the Kd and Bmax values.

Parameter Description Typical Range for [³H]Muscimol
Kd Dissociation constant; a measure of radioligand affinity. Lower Kd means higher affinity.1 - 15 nM
Bmax Maximum number of binding sites; a measure of receptor density.100 - 1000 fmol/mg protein

Section 4: The Core Experiment - Competitive Binding with 4-(Aminooxy)butanoic Acid Hydrochloride

Rationale: With the receptor system characterized, we can now determine if and how strongly 4-(Aminooxy)butanoic acid hydrochloride binds to GABA-A receptors. In this competitive displacement assay, a single, fixed concentration of [³H]Muscimol (ideally at or near its Kd value, determined in Section 3) is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand provides its IC50 value, which can then be converted to its affinity constant (Ki).

Protocol 4.1: Competitive Displacement Assay

Step-by-Step Methodology:

  • Preparation: Prepare the diluted membrane suspension as described in Protocol 3.1.

  • Reagent Preparation:

    • Prepare a fixed concentration of [³H]Muscimol in Assay Buffer. The concentration should be approximately the Kd value determined from the saturation experiment (e.g., 5 nM).[10]

    • Prepare a wide range of serial dilutions of 4-(Aminooxy)butanoic acid hydrochloride. A range from 1 nM to 1 mM is a good starting point to capture a full dose-response curve.

  • Assay Setup (Final Volume: 250 µL):

    • Total Binding Wells: 50 µL of Assay Buffer + 50 µL [³H]Muscimol + 150 µL membranes.

    • NSB Wells: 50 µL of 100 µM GABA + 50 µL [³H]Muscimol + 150 µL membranes.

    • Competition Wells: 50 µL of 4-(Aminooxy)butanoic acid hydrochloride dilution + 50 µL [³H]Muscimol + 150 µL membranes.

  • Incubation, Filtration, and Detection: Follow steps 4 through 7 exactly as described in Protocol 3.1.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the competitor: % Specific Binding = [(DPM_competitor - DPM_NSB) / (DPM_Total - DPM_NSB)] x 100.

  • Plot the % Specific Binding (y-axis) against the log concentration of 4-(Aminooxy)butanoic acid hydrochloride (x-axis).

  • Use non-linear regression (e.g., in GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope" equation. This will determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.

  • Calculate the Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand, as determined in the saturation experiment.

The Ki value represents the affinity of 4-(Aminooxy)butanoic acid hydrochloride for the GABA-A receptor. A lower Ki value indicates a higher binding affinity.

Section 5: Visualizing the Process

GABA_Signaling_Pathway

Binding_Assay_Workflow

References

  • Wikipedia contributors. (2024). GABAA receptor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). GABAA receptor subtypes and their functions. Retrieved from [Link]

  • Alila Medical Media. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th edition). Lippincott-Raven. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved from [Link]

  • Ernst, M., et al. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Gallagher, D. W., & Tallman, J. F. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. Retrieved from [Link]

  • Zhang, H., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Retrieved from [Link]

  • Zhang, H., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Frontiers in Pharmacology. Retrieved from [Link]

  • Hleihil, M., et al. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • Laverty, D., et al. (2018). Expression and purification of a functional heteromeric GABAA receptor for structural studies. PLOS ONE. Retrieved from [Link]

  • Pin, J. P., et al. (2014). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology. Retrieved from [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Laverty, D., et al. (2019). Cryo-EM structure of the human α1β3γ2 GABAA receptor in a lipid bilayer. Nature. Retrieved from [Link]

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Application

Technical Guide: Best Practices for the Handling and Storage of 4-(Aminooxy)butanoic Acid Hydrochloride Powder

An Application Guide by a Senior Application Scientist Abstract This document provides a comprehensive guide for the safe handling, storage, and use of 4-(Aminooxy)butanoic acid hydrochloride (CAS No: 3106-67-0), a bifun...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 4-(Aminooxy)butanoic acid hydrochloride (CAS No: 3106-67-0), a bifunctional molecule of significant interest to researchers in drug development and chemical biology. As a hydrochloride salt, this compound requires specific protocols to mitigate risks associated with its hygroscopic and hazardous nature. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring both safety and experimental integrity. Protocols for handling the powder, preparing stock solutions, and managing waste are detailed, supported by visual workflows and authoritative references.

Core Principles and Chemical Profile

4-(Aminooxy)butanoic acid hydrochloride is a valuable research chemical, combining a reactive aminooxy group with a carboxylic acid moiety.[1] The aminooxy group is particularly useful for its ability to form stable oxime linkages with aldehydes and ketones, a cornerstone of modern bioconjugation chemistry. The butanoic acid backbone is structurally related to the neurotransmitter γ-Aminobutyric acid (GABA), suggesting potential applications in neuroscience and pharmacology.[2][3]

This compound is supplied as a hydrochloride salt powder, which enhances its stability and solubility in aqueous media. However, this salt form also imparts specific handling requirements. Understanding its properties is the foundation of safe and effective use.

Table 1: Physicochemical Properties of 4-(Aminooxy)butanoic Acid Hydrochloride

PropertyValueSource / Rationale
CAS Number 3106-67-0[1][4]
Molecular Formula C₄H₁₀ClNO₃[1]
Molecular Weight 155.58 g/mol [1]
Appearance Off-white to white powder/solidBased on related compounds.[5]
Purity ≥95%[1]
Storage Temperature 2-8°C[1]
Solubility Soluble in Water, DMSO, DMF, MethanolBased on related amino acid derivatives.[6]

The hydrochloride salt is formed by the reaction of the basic aminooxy group with hydrochloric acid. This has two critical consequences for handling:

  • Hygroscopicity: Hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to clumping of the powder and can affect weighing accuracy.

  • Acidity in Solution: When dissolved in a neutral aqueous solvent, the compound will create a mildly acidic solution due to the dissociation of the hydrochloride ion. This must be considered when working with pH-sensitive reactions or biological systems.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. Adherence to safety protocols is mandatory, not optional. The primary risks are associated with inhalation of the fine powder and direct contact with skin or eyes.[1]

Table 2: GHS Hazard Classification

PictogramCodeHazard StatementSource

GHS07H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the identified hazards.

  • Eye Protection: Chemical safety goggles are required to protect against accidental splashes or aerosolized powder, which can cause serious eye irritation (H319).[7][8] A full-face shield should be used when handling larger quantities.

  • Hand Protection: Chemical-resistant nitrile gloves are mandatory. The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[1][9] Gloves must be inspected before use and removed carefully to avoid skin contamination.[9][10]

  • Body Protection: A laboratory coat must be worn at all times. For tasks with a higher risk of spills, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: All handling of the powder form that can generate dust must be performed within a certified chemical fume hood or a ventilated enclosure to prevent inhalation (H332, H335).[1][7][11]

Long-Term Storage and Stability

Proper storage is crucial for maintaining the chemical integrity and shelf-life of 4-(Aminooxy)butanoic acid hydrochloride. The primary goals are to prevent moisture absorption and chemical degradation.

  • Temperature: Store refrigerated at 2-8°C .[1] This temperature slows down potential decomposition pathways.

  • Atmosphere: Keep the container tightly sealed and store in a dry environment .[1][5][10] The use of a desiccator for long-term storage is a best practice to combat the compound's likely hygroscopic nature.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases (alkalis), and metals.[5][12] Contact with bases will neutralize the hydrochloride salt, liberating the free base which may have different stability and reactivity profiles.

StorageWorkflow start Receive New Vial of 4-(Aminooxy)butanoic acid HCl check_seal Is the manufacturer's seal intact? start->check_seal log_info Log receipt date and lot number. Place user initials on vial. check_seal->log_info Yes contact_supplier Quarantine vial. Contact supplier for replacement. check_seal->contact_supplier No desiccator_check Is long-term storage (>3 months) or high humidity environment expected? log_info->desiccator_check store_fridge Store in designated refrigerator at 2-8°C. end Storage Protocol Complete store_fridge->end desiccator_check->store_fridge No store_desiccator Place vial inside a desiccator within the 2-8°C refrigerator. desiccator_check->store_desiccator Yes store_desiccator->end

Figure 1. Decision workflow for the proper receipt and storage of the compound.

Protocols for Safe Handling and Solution Preparation

Protocol: Weighing the Solid Powder

Objective: To accurately weigh the required amount of powder while preventing personnel exposure and contamination.

Rationale: This protocol utilizes engineering controls (a fume hood) to mitigate the inhalation hazard (H332, H335).[1] The anti-static techniques are crucial for accurately weighing fine powders, which are prone to electrostatic interference.

Materials:

  • 4-(Aminooxy)butanoic acid hydrochloride

  • Analytical balance inside a chemical fume hood or ventilated enclosure

  • Spatula

  • Weighing paper or boat

  • Appropriate waste container

Procedure:

  • Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate working height. Place all necessary equipment inside the hood before starting.

  • Don PPE: Put on all required PPE as described in Section 2.1.

  • Equilibrate Compound: Remove the vial from the refrigerator and allow it to warm to room temperature for at least 20-30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold powder.

  • Tare Balance: Place the weighing vessel on the balance and tare to zero. Use of an anti-static gun on the vessel and spatula is recommended.

  • Dispense Powder: Open the vial inside the fume hood. Using a clean spatula, carefully transfer the desired amount of powder to the weighing vessel. Work slowly to avoid creating airborne dust.[5]

  • Seal and Store: Tightly close the main container immediately after dispensing. Purging the headspace with an inert gas like argon or nitrogen before sealing can further protect the remaining powder from moisture and is recommended for long-term storage. Return the vial to the 2-8°C refrigerator.

  • Clean Up: Carefully wipe down the spatula and any affected surfaces within the fume hood. Dispose of the weighing vessel and any contaminated wipes in a designated hazardous waste container.

  • Doff PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[13]

Protocol: Preparation of a 10 mM Aqueous Stock Solution

Objective: To prepare a standardized, ready-to-use stock solution for experimental assays.

Rationale: Preparing a concentrated stock solution allows for accurate and repeatable dilutions into final experimental media. The procedure specifies adding the solid to the solvent to ensure good dissolution and prevent clumping.[14]

Materials:

  • Weighed 4-(Aminooxy)butanoic acid hydrochloride powder

  • High-purity water (e.g., Milli-Q® or 18 MΩ·cm)

  • Calibrated volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar, or vortex mixer

  • Pipettes

Procedure:

  • Calculation: Determine the mass of powder needed.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of 10 mM solution: Mass = (0.010 mol/L) × (0.010 L) × (155.58 g/mol ) = 0.01556 g = 15.56 mg

  • Weighing: Accurately weigh the calculated mass (15.56 mg) following the protocol in Section 4.1.

  • Dissolution: a. Add approximately 7-8 mL of high-purity water to the 10 mL volumetric flask. b. Carefully transfer the weighed powder into the flask. c. Add a small stir bar or cap and vortex the flask to dissolve the solid completely. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary, but allow the solution to return to room temperature before the final volume adjustment.

  • Volume Adjustment: Once the solid is fully dissolved and the solution is at room temperature, carefully add high-purity water to the calibration mark of the 10 mL volumetric flask.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: a. Transfer the stock solution into clearly labeled, single-use aliquots (e.g., 100 µL or 1 mL cryovials). b. For short-term storage (1-2 weeks), aliquots can be stored at 2-8°C. c. For long-term storage (>2 weeks), store aliquots frozen at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

SolutionPrepWorkflow start Start: Prepare 10 mM Aqueous Stock Solution calculate 1. Calculate required mass (e.g., 15.56 mg for 10 mL) start->calculate weigh 2. Weigh powder in fume hood (See Protocol 4.1) calculate->weigh add_solvent 3. Add ~70-80% of final volume of solvent to flask weigh->add_solvent transfer_solid 4. Transfer weighed solid into the solvent add_solvent->transfer_solid dissolve 5. Mix to dissolve completely (Vortex / Stir) transfer_solid->dissolve check_dissolved Is the solid fully dissolved? dissolve->check_dissolved check_dissolved->dissolve No adjust_volume 6. Adjust to final volume with solvent at RT check_dissolved->adjust_volume Yes homogenize 7. Cap and invert flask 10-15 times to mix adjust_volume->homogenize aliquot 8. Aliquot into single-use vials and label clearly homogenize->aliquot store 9. Store at 2-8°C (short-term) or -20°C / -80°C (long-term) aliquot->store end Protocol Complete store->end

Figure 2. Step-by-step workflow for preparing an aqueous stock solution.

Spill Management and Waste Disposal

Accidents should be prepared for in advance.

  • Small Spills (Powder):

    • Do NOT sweep with a dry brush, as this will aerosolize the hazardous powder.

    • Gently cover the spill with a damp paper towel to wet the powder.

    • Carefully wipe the area from the outside in, placing the contaminated materials into a sealed bag for disposal.

    • Clean the area with soap and water.

  • Large Spills: Evacuate the immediate area and follow your institution's emergency procedures for chemical spills.

  • Waste Disposal: All contaminated materials (gloves, wipes, weigh boats) and unused compound/solutions must be disposed of as hazardous chemical waste.[15] Do not dispose of down the drain. Collect all waste in a clearly labeled, sealed container and manage it through your institution's environmental health and safety (EHS) office.

References

  • Gkika, E., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

  • Carl ROTH. Butyric acid Safety Data Sheet. [Link]

  • Breckland Scientific Supplies Ltd. (2018). Butanoic Acid Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (2011). 4-Aminobutyric acid Safety Data Sheet. [Link]

  • PubChem. (R)-2-Amino-4-(aminooxy)butanoic acid Compound Summary. [Link]

  • University of Washington. Standard Operating Procedure: Hydrochloric Acid. [Link]

  • Google Patents. (1987).
  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • Organic Syntheses. Acetic acid, aminoöxy-, hydrochloride. [Link]

  • National Institute of Standards and Technology (NIST). 4-Aminobutanoic acid. [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. [Link]

  • Li, H., et al. (2021). The Role of Butyric Acid in Treatment Response in Drug-Naïve First Episode Schizophrenia. Frontiers in Psychiatry. [Link]

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  • Google Patents. (2003). RU2202538C2 - Method of synthesis of 4-aminobutyric acid.

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Method

Application Note & Protocol: Preparation of Stock Solutions of 4-(Aminooxy)butanoic acid hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 4-(Aminooxy)butanoic acid hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 4-(Aminooxy)butanoic acid hydrochloride (CAS: 3106-67-0). As a bifunctional molecule, this compound serves as a valuable building block in medicinal chemistry and a tool in biochemical assays.[1] Proper solution preparation is the foundational step for reproducible and reliable experimental results. This guide moves beyond a simple list of steps to explain the scientific rationale behind solvent selection, handling procedures, and storage conditions, ensuring both the integrity of the compound and the safety of the researcher. We present validated protocols for preparing both aqueous and organic-based stock solutions, accompanied by best practices for quality control and long-term storage.

Compound Characterization and Properties

A thorough understanding of the physicochemical properties of 4-(Aminooxy)butanoic acid hydrochloride is critical for its effective use. The hydrochloride salt form generally enhances the solubility of the parent compound in aqueous media.[1]

PropertyValueSource(s)
CAS Number 3106-67-0[2][3]
Molecular Formula C₄H₁₀ClNO₃[2][3]
Molecular Weight 155.58 g/mol [2]
Purity Typically ≥95%[2]
Appearance White to off-white solidInferred from related compounds[1][4]
Solid Storage Sealed, dry, at 2-8°C[2]

Critical Safety and Handling Precautions

4-(Aminooxy)butanoic acid hydrochloride is classified with the GHS07 pictogram, indicating that it poses specific health risks.[2] Adherence to strict safety protocols is mandatory.

Hazard Profile:

  • Signal Word: Warning[2]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

Required Personal Protective Equipment (PPE) & Handling:

  • Engineering Controls: Always handle the solid compound and prepare solutions within a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust or aerosols.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required.

  • General Hygiene: Wash hands thoroughly after handling.[2] Avoid eating, drinking, or smoking in the laboratory area.

Scientific Principles of Stock Solution Preparation

The choice of solvent is the most critical decision in preparing a stock solution. This choice is dictated by the compound's solubility and, more importantly, the requirements of the downstream application.

  • Aqueous Solvents (e.g., PBS, pH 7.4): These are ideal for direct application in most cell-based assays and biological experiments, as they are isotonic and maintain a stable physiological pH. The hydrochloride salt of the compound is expected to be soluble in water-based systems.[1][4] However, the long-term stability of the aminooxy group against hydrolysis in aqueous solutions at neutral or basic pH can be a concern. Therefore, aqueous stocks are often prepared fresh or stored frozen for shorter durations.

  • Organic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is a superior solvent for creating highly concentrated, long-term master stocks. Its high solvating power and very low freezing point (-80°C) protect the compound from degradation caused by repeated freeze-thaw cycles. Small volumes of the DMSO stock can then be diluted into aqueous buffers for final working solutions. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. For a structurally related compound, aminooxyacetic acid, solubility in DMSO is reported at 5 mg/mL.[6]

Experimental Protocols

The following protocols describe the preparation of 10 mM stock solutions. Calculations should be adjusted accordingly for different desired concentrations.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution in PBS

Rationale: This protocol is designed for experiments requiring direct addition of the compound in a physiologically compatible buffer.

Materials & Equipment:

  • 4-(Aminooxy)butanoic acid hydrochloride (MW: 155.58 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Analytical balance

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator water bath

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 155.58 g/mol * (1000 mg / 1 g) = 1.56 mg

  • Weighing: Carefully weigh out 1.56 mg of 4-(Aminooxy)butanoic acid hydrochloride and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile PBS (pH 7.4) to the tube.

  • Dissolution: Cap the tube securely and vortex for 30-60 seconds. If any solid remains, place the tube in a sonicator water bath for 5-10 minutes, or until the solid is fully dissolved. Avoid excessive heating.

  • Visual Inspection: Confirm that the solution is clear, colorless, and free of any visible particulates.

  • Sterilization (Optional): If the stock is for sterile cell culture applications, it can be filter-sterilized through a 0.22 µm syringe filter into a new sterile tube. This step is often unnecessary if the PBS used was sterile and aseptic technique was followed.

  • Aliquoting & Labeling: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (PBS), preparation date, and your initials.

  • Storage: Store aliquots at -20°C for short-term use (weeks) or -80°C for longer-term storage (months). Crucially, avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 mM Organic Stock Solution in DMSO

Rationale: This protocol is for creating a concentrated master stock for long-term storage and serial dilution.

Materials & Equipment:

  • 4-(Aminooxy)butanoic acid hydrochloride (MW: 155.58 g/mol )

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Glass vial or microcentrifuge tube compatible with DMSO

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass: Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 155.58 g/mol * (1000 mg / 1 g) = 15.56 mg

  • Weighing: Weigh out 15.56 mg of the compound into a clean, dry DMSO-compatible vial.

  • Solubilization: Under a fume hood, carefully add 1.0 mL of anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. The compound is expected to dissolve readily in DMSO. If needed, brief sonication (5-10 minutes) at room temperature can be used to ensure complete dissolution.[6]

  • Visual Inspection: Ensure the solution is clear and particulate-free.

  • Aliquoting & Labeling: Dispense the master stock into single-use aliquots (e.g., 20 µL) in appropriately labeled tubes.

  • Storage: Store the DMSO stock aliquots at -20°C or -80°C. DMSO solutions are generally very stable at these temperatures.

Workflow Visualization

The following diagram illustrates the generalized workflow for preparing a stock solution, emphasizing key decision and action points.

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution & QC Phase cluster_storage Storage Phase solid_compound Solid Compound (4-(Aminooxy)butanoic acid HCl) weighing Accurate Weighing (Analytical Balance) solid_compound->weighing solvent_choice Solvent Selection (Aqueous vs. Organic) weighing->solvent_choice add_solvent Add Calculated Solvent Volume solvent_choice->add_solvent Proceed dissolve Dissolution (Vortex / Sonicate) add_solvent->dissolve qc_check Quality Control (Visual Inspection for Clarity) dissolve->qc_check qc_check->dissolve Fail (Incomplete) filter_step Sterile Filtration (0.22 µm Filter) qc_check->filter_step Pass & Aqueous aliquot Aliquot into Single-Use Volumes qc_check->aliquot Pass & Organic filter_step->aliquot storage Store at Recommended Temp. (-20°C or -80°C) aliquot->storage

Caption: Workflow for preparing 4-(Aminooxy)butanoic acid HCl stock solutions.

Recommended Storage and Stability

Proper storage is essential to maintain the potency and integrity of the stock solution.

ParameterAqueous Stock (PBS)Organic Stock (DMSO)Rationale
Storage Temp. -20°C (short-term) or -80°C (long-term)-20°C or -80°CLow temperatures slow down potential chemical degradation, including hydrolysis.
Aliquoting Mandatory Mandatory Prevents contamination and degradation from repeated freeze-thaw cycles.
Light Protection RecommendedRecommendedProtects against potential photodegradation, a good general practice for organic compounds.
Expected Stability Weeks to months at ≤ -20°CAt least 6 months to >1 year at ≤ -20°CDMSO provides a more stable environment, while aqueous solutions carry a higher risk of hydrolysis over time.

Note: The stated stability is based on best practices for similar chemical structures. For long-term or GMP-regulated studies, the stability of the solution should be formally validated using analytical methods like HPLC.

References

  • 4-(4-Chlorophenoxy)butanoic acid. Wikipedia. [Link]

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Application

Application Note: Leveraging 4-(Aminooxy)butanoic acid hydrochloride for Site-Specific and Two-Step Chemical Cross-Linking in Proteomics

Introduction: Precision in Mapping Protein Interactions The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) in their native conte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in Mapping Protein Interactions

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) in their native context is paramount for deciphering cellular pathways and identifying novel therapeutic targets. Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for this purpose, providing spatial constraints that help to elucidate the architecture of protein complexes.[1][2] The choice of cross-linking reagent is a critical determinant of the success and specificity of such an experiment.

4-(Aminooxy)butanoic acid hydrochloride stands out as a versatile heterobifunctional linker.[3] Its unique design allows for a controlled, two-step cross-linking strategy. This application note provides a comprehensive guide to the use of 4-(Aminooxy)butanoic acid hydrochloride in proteomics research, detailing its mechanism of action, providing step-by-step protocols, and discussing its applications in areas such as drug discovery.

The Chemistry of Controlled Cross-Linking

4-(Aminooxy)butanoic acid hydrochloride is a heterobifunctional cross-linker, meaning it possesses two different reactive groups.[3] This allows for a sequential, two-step reaction, which minimizes the formation of unwanted polymers and self-conjugation that can occur with homobifunctional linkers.[3]

The two reactive moieties of 4-(Aminooxy)butanoic acid hydrochloride are:

  • An aminooxy group: This group reacts specifically with carbonyls (aldehydes and ketones) to form a stable oxime bond.[4] This reaction is highly chemoselective and bioorthogonal, meaning it proceeds under mild, aqueous conditions with minimal side reactions with other functional groups found in proteins.[5]

  • A carboxyl group: This group can be activated to react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[3][6]

This dual reactivity enables a powerful strategy for site-specific cross-linking, particularly when combined with techniques that introduce a unique carbonyl group into a protein of interest.

Mechanism of Action

The cross-linking process with 4-(Aminooxy)butanoic acid hydrochloride proceeds in two distinct steps:

Step 1: Oxime Ligation. The aminooxy group of the linker is first reacted with a carbonyl group on the "bait" protein. This carbonyl can be introduced site-specifically through the genetic incorporation of an unnatural amino acid containing a ketone or aldehyde.[6]

Step 2: Amine Coupling. The carboxyl group on the other end of the linker is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] This forms a more stable amine-reactive intermediate that can then react with primary amines on a "prey" protein that interacts with the bait.

Figure 1. Two-step cross-linking workflow with 4-(Aminooxy)butanoic acid hydrochloride.

Experimental Protocols

Materials and Reagents
  • Proteins of interest: "Bait" protein with a carbonyl group and "prey" protein with accessible primary amines.

  • 4-(Aminooxy)butanoic acid hydrochloride: Prepare a 100 mM stock solution in anhydrous DMSO.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Prepare a 500 mM stock solution in ultrapure water immediately before use.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare a 500 mM stock solution in ultrapure water immediately before use.

  • Reaction Buffer 1 (for oxime ligation): 100 mM MES, 150 mM NaCl, pH 5.5.

  • Reaction Buffer 2 (for amine coupling): 100 mM HEPES, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Protocol for In Vitro Cross-Linking
  • Oxime Ligation: a. In a microcentrifuge tube, combine your carbonyl-containing "bait" protein (e.g., at a final concentration of 10-20 µM) with Reaction Buffer 1. b. Add 4-(Aminooxy)butanoic acid hydrochloride to a final concentration of 1-5 mM. c. Incubate for 2-4 hours at room temperature with gentle mixing. d. (Optional but recommended): Remove excess, unreacted linker using a desalting column equilibrated with Reaction Buffer 2. This step is crucial to prevent unwanted side reactions in the next step.

  • Amine Coupling: a. To the reaction mixture from step 1, add the "prey" protein at a desired molar ratio (e.g., 1:1 with the bait protein). b. Add freshly prepared EDC and Sulfo-NHS to final concentrations of 2 mM and 5 mM, respectively.[7] c. Incubate for 1-2 hours at room temperature.

  • Quenching: a. Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. b. Incubate for 15 minutes at room temperature to quench any remaining active EDC/Sulfo-NHS.

  • Analysis: a. Analyze the cross-linked products by SDS-PAGE. A successful reaction will show a new band corresponding to the combined molecular weight of the bait and prey proteins. b. For identification of cross-linked peptides, the sample can be subjected to in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis.

Mass Spectrometry Data Analysis

The analysis of XL-MS data requires specialized software to identify the cross-linked peptides from the complex MS/MS spectra. Several software packages are available, including:

  • pLink: A popular tool for identifying cross-linked peptides.

  • MeroX: Specifically designed for the analysis of MS-cleavable cross-linkers, but can also be used for non-cleavable linkers.

  • Kojak: A fast and versatile tool for identifying cross-linked peptides.[8]

  • MetaMorpheusXL: A module within the MetaMorpheus suite for identifying both cleavable and non-cleavable cross-linked peptides.[9]

The general workflow for data analysis involves searching the MS/MS data against a protein sequence database, allowing for the mass of the cross-linker to be considered as a modification on the identified peptides.

Applications in Drug Discovery

The ability to precisely map protein-protein interactions is of immense value in drug discovery.

  • Target Validation: By identifying the binding partners of a potential drug target, researchers can gain a better understanding of its biological function and potential off-target effects.[10]

  • Structure-Based Drug Design: The distance constraints obtained from XL-MS experiments can be used to build and refine models of protein complexes, providing a structural basis for the design of small molecules or biologics that can modulate the interaction.[1]

  • Mechanism of Action Studies: Cross-linking can be used to study how a drug affects protein-protein interactions, providing insights into its mechanism of action.[9]

Troubleshooting

Problem Possible Cause Solution
Low or no cross-linking Inefficient oxime ligation, inactive EDC/Sulfo-NHS, incompatible buffers.Optimize pH for oxime ligation (typically 4.5-6.0). Use freshly prepared EDC/Sulfo-NHS solutions. Ensure buffers do not contain primary amines (e.g., Tris) or carboxylates (e.g., acetate).
High levels of aggregation Over-cross-linking.Reduce the concentration of the cross-linker or the reaction time. Optimize the molar ratio of linker to protein.
Non-specific cross-linking Insufficient removal of excess linker after the first step.Use a desalting column to remove unreacted 4-(Aminooxy)butanoic acid hydrochloride before adding the prey protein and EDC/NHS.

Conclusion

4-(Aminooxy)butanoic acid hydrochloride is a powerful tool for proteomics research, enabling the controlled and site-specific cross-linking of interacting proteins. Its heterobifunctional nature allows for a two-step reaction that enhances specificity and reduces unwanted side products. By following the protocols and considerations outlined in this application note, researchers can effectively utilize this linker to gain valuable insights into protein-protein interactions, with significant applications in both basic research and drug discovery.

References

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  • Leitner, A., & Sinz, A. (2025). Chemical cross-linking and protein–protein interactions—A review with illustrative protocols. TrAC Trends in Analytical Chemistry, 188, 117869. [Link]

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  • Papanikolaou, A., Papakyriakou, A., & Salifoglou, A. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 273. [Link]

  • Ganesan, A., & Jelaković, S. (2002). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry, 67(11), 3685–3692. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • González-Bacerio, J., de la Torre, P., Ortiz-López, F. J., Pérez-Pineiro, R., Varela-Ramírez, A., Valiente, P. A., ... & Chávez-Mesa, L. (2024). Identification and Validation of Compounds Targeting Leishmania major Leucyl-Aminopeptidase M17. ACS infectious diseases. [Link]

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Method

In Vivo Administration of 4-(Aminooxy)butanoic acid hydrochloride: A Detailed Guide for Preclinical Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 4-(Aminooxy)butanoic acid hydrochloride for animal studies. This guide emphasi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 4-(Aminooxy)butanoic acid hydrochloride for animal studies. This guide emphasizes scientific integrity, providing not just protocols but also the rationale behind experimental choices to ensure reproducible and meaningful results.

Introduction: Understanding 4-(Aminooxy)butanoic acid hydrochloride

4-(Aminooxy)butanoic acid hydrochloride is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). While specific research on this particular compound is limited, its chemical structure strongly suggests it functions as an inhibitor of GABA aminotransferase (GABA-T). GABA-T is the primary enzyme responsible for the degradation of GABA in the central nervous system. By inhibiting GABA-T, compounds of this class are expected to increase the synaptic and extrasynaptic concentrations of GABA, thereby enhancing inhibitory neurotransmission. This mechanism of action is a key strategy in the development of treatments for neurological disorders characterized by excessive neuronal excitation, such as epilepsy.[1][2]

It is crucial to distinguish 4-(Aminooxy)butanoic acid hydrochloride from its more extensively studied analog, aminooxyacetic acid (AOAA). While both are GABA-T inhibitors, their pharmacokinetic and pharmacodynamic profiles may differ. Therefore, the protocols outlined below are based on established principles for in vivo studies of GABA-T inhibitors, but require careful adaptation and validation for 4-(Aminooxy)butanoic acid hydrochloride.

Mechanism of Action: The GABAergic System

The therapeutic potential of GABA-T inhibitors lies in their ability to modulate the balance between neuronal excitation and inhibition. A simplified representation of the GABAergic synapse and the action of GABA-T inhibitors is depicted below.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle VGAT Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Exocytosis GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Binding GABA_Transporter GABA Transporter (GAT) Synaptic_Cleft->GABA_Transporter Reuptake Inhibition Inhibition GABA_Receptor->Inhibition Cl- influx GABA_in_glia GABA GABA_Transporter->GABA_in_glia SSA Succinic Semialdehyde GABA_in_glia->SSA GABA-T GABA_T_Inhibitor 4-(Aminooxy)butanoic acid hydrochloride GABA-T GABA-T GABA_T_Inhibitor->GABA-T Inhibition

Caption: Simplified signaling pathway of a GABAergic synapse and the inhibitory action of 4-(Aminooxy)butanoic acid hydrochloride on GABA transaminase (GABA-T).

Pre-formulation and Vehicle Selection

Prior to in vivo administration, it is essential to characterize the physicochemical properties of 4-(Aminooxy)butanoic acid hydrochloride and select an appropriate vehicle for solubilization and administration.

Solubility Assessment

As a hydrochloride salt, 4-(Aminooxy)butanoic acid is expected to be soluble in aqueous solutions.[3] A preliminary solubility assessment should be performed to determine the optimal solvent for the desired concentration.

Solvent Expected Solubility Notes
Sterile Water for InjectionHighRecommended for initial testing.
0.9% SalineHighIsotonic, suitable for most injection routes.
Phosphate-Buffered Saline (PBS)HighBuffered, can help maintain physiological pH.

Protocol for Solubility Testing:

  • Prepare a series of concentrations of 4-(Aminooxy)butanoic acid hydrochloride in the chosen vehicle (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 25 mg/mL, 50 mg/mL).

  • Vortex each solution vigorously for 2-3 minutes.

  • Visually inspect for any undissolved particulate matter.

  • If necessary, sonication or gentle warming (not exceeding 37°C) can be employed to aid dissolution.

  • The highest concentration that results in a clear solution is the determined solubility in that vehicle.

Vehicle Selection Rationale

The choice of vehicle is critical for ensuring the safety and efficacy of the administered compound. The ideal vehicle should be sterile, isotonic, and non-toxic. For most preclinical studies involving GABA-T inhibitors, sterile 0.9% saline is the vehicle of choice. It is readily available, biocompatible, and unlikely to interfere with the pharmacological activity of the compound.

In Vivo Administration Protocols

The following protocols provide a framework for the administration of 4-(Aminooxy)butanoic acid hydrochloride in common laboratory animal models. It is imperative to conduct a dose-finding study to determine the optimal dose range for the desired pharmacological effect and to assess potential toxicity.

Animal Models

The most commonly used animal models for studying GABA-T inhibitors are mice and rats. The choice of species and strain will depend on the specific research question.

Administration Routes

The route of administration significantly influences the bioavailability and pharmacokinetic profile of a compound.[4] For systemic effects on the central nervous system, intraperitoneal (i.p.) and oral (p.o.) administration are common.

Sources

Technical Notes & Optimization

Troubleshooting

Addressing solubility issues of 4-(Aminooxy)butanoic acid hydrochloride in organic media

Welcome to the technical support center for 4-(Aminooxy)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Aminooxy)butanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this hydrophilic linker in organic media. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: The Challenge of a Hydrophilic Linker in Organic Synthesis

4-(Aminooxy)butanoic acid hydrochloride is a valuable bifunctional molecule, often employed as a hydrophilic linker in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs).[1][][3] Its structure incorporates a carboxylic acid and an aminooxy group, providing versatile handles for conjugation. The hydrochloride salt form enhances its aqueous solubility and stability. However, this very property presents a significant hurdle when reactions require its dissolution in less polar organic solvents. This guide provides practical solutions to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(Aminooxy)butanoic acid hydrochloride not dissolving in my organic solvent?

4-(Aminooxy)butanoic acid hydrochloride is a salt, making it a highly polar and ionic compound. Organic solvents are typically less polar than water. Following the principle of "like dissolves like," polar compounds have poor solubility in non-polar or weakly polar organic solvents.[4] The strong ionic interactions within the crystal lattice of the salt require a solvent with a high dielectric constant to overcome, which is a characteristic of polar solvents like water, DMSO, and DMF.

Q2: What is the expected solubility of 4-(Aminooxy)butanoic acid hydrochloride in common organic solvents?

Data Table: Estimated Solubility of 4-(Aminooxy)butanoic Acid Hydrochloride

SolventPolarityExpected Solubility
WaterHigh (Protic)Very High
Dimethyl Sulfoxide (DMSO)High (Aprotic)Moderate to High
Dimethylformamide (DMF)High (Aprotic)Moderate to High
MethanolMedium (Protic)Low to Moderate
EthanolMedium (Protic)Low
Tetrahydrofuran (THF)LowVery Low / Insoluble
Dichloromethane (DCM)LowVery Low / Insoluble
TolueneNon-polarInsoluble
HexanesNon-polarInsoluble

Q3: Can I heat the mixture to improve solubility?

Gentle heating can increase the solubility of many compounds. However, for 4-(Aminooxy)butanoic acid hydrochloride, caution is advised. Prolonged heating at high temperatures can lead to degradation. It is recommended to use minimal heat and monitor for any changes in color or the appearance of byproducts. A more controlled and often more effective approach is the use of co-solvents.

Troubleshooting Guide: Step-by-Step Solutions

Strategy 1: Employing a Co-Solvent System

The use of a co-solvent is often the most straightforward approach to dissolving polar compounds in less polar media. A small amount of a highly polar solvent can disrupt the crystal lattice of the salt and facilitate its dissolution in the bulk organic solvent.

Experimental Protocol: Preparing a Co-Solvent System

  • Initial Dissolution: In a separate vial, dissolve the required amount of 4-(Aminooxy)butanoic acid hydrochloride in a minimal volume of a compatible polar aprotic solvent such as DMSO or DMF.

  • Sonication: If the compound does not readily dissolve, gently warm the mixture or place it in an ultrasonic bath for 5-10 minutes.

  • Transfer to Reaction Mixture: Once a clear solution is obtained, add this stock solution dropwise to your main reaction vessel containing the bulk organic solvent, under stirring.

  • Observation: Monitor the reaction mixture for any signs of precipitation. If cloudiness appears, you may need to slightly increase the proportion of the co-solvent.

Causality: The high polarity of DMSO or DMF effectively solvates the ions of the hydrochloride salt. By pre-dissolving the salt in a small amount of this strong solvent, you create a more readily dispersible form that can be introduced into the less polar reaction medium without immediate precipitation.

Diagram: Co-Solvent Workflow

CoSolventWorkflow cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Transfer A 4-(Aminooxy)butanoic acid HCl C Sonication/Gentle Warming A->C B Minimal DMSO/DMF B->C D Clear Stock Solution C->D Dropwise addition F Homogeneous Reaction Mixture D->F E Bulk Organic Solvent E->F

Caption: Workflow for using a co-solvent system.

Strategy 2: Conversion to the Free Base

For reactions that are sensitive to the presence of an acid (the hydrochloride) or require a non-polar solvent, converting the salt to its free base form can significantly improve solubility in organic media. The free base is less polar and more likely to dissolve in solvents like DCM, THF, or ethyl acetate.

Experimental Protocol: Free Base Extraction

  • Dissolution: Dissolve the 4-(Aminooxy)butanoic acid hydrochloride in water.

  • Neutralization: Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), dropwise while stirring. Monitor the pH of the aqueous solution with pH paper or a pH meter, aiming for a pH of 8-9.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times to maximize yield.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the free base.

Causality: The addition of a base neutralizes the hydrochloric acid, deprotonating the aminooxy group. This removes the ionic charge, making the molecule significantly less polar and thus more soluble in organic solvents. The choice of a mild base like sodium bicarbonate is crucial to avoid hydrolysis of other functional groups.

Diagram: Free Base Conversion and Extraction

FreeBaseExtraction A HCl Salt in Water B Add NaHCO₃ (aq) A->B C Free Base in Water B->C D Extract with Organic Solvent C->D E Free Base in Organic Phase D->E Product F Aqueous Phase (Salts) D->F Byproduct G Dry & Concentrate E->G H Isolated Free Base G->H

Caption: Process of converting the HCl salt to its free base.

Advanced Troubleshooting

Q4: I tried a co-solvent, but my compound still crashed out of solution. What should I do?

  • Increase Co-solvent Percentage: Gradually increase the percentage of the polar co-solvent (e.g., DMSO, DMF) in your reaction mixture. Be mindful that this can alter the overall polarity of your reaction medium, potentially affecting reaction kinetics.

  • Consider a Different Co-Solvent: If DMSO or DMF are not compatible with your reaction conditions, consider other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or polar protic solvents like methanol or ethanol, although the latter are generally less effective for hydrochloride salts.[6]

  • Temperature Adjustment: Gently warming the reaction mixture might help keep the compound in solution. However, this should be done with caution to avoid potential degradation.

Q5: My free base extraction is not working well; the product seems to stay in the aqueous layer.

4-(Aminooxy)butanoic acid is inherently polar even in its free base form due to the carboxylic acid and aminooxy groups. This can lead to poor partitioning into less polar organic solvents.

  • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and promoting its transfer into the organic layer.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like diethyl ether or hexanes, switch to a more polar solvent like ethyl acetate or dichloromethane. In some cases, a mixture of solvents (e.g., DCM with 10% isopropanol) can be effective.

  • Continuous Extraction: For particularly challenging extractions, a continuous liquid-liquid extraction apparatus may be necessary to achieve a good yield.

Q6: Are there any alternative strategies to improve the solubility of 4-(Aminooxy)butanoic acid hydrochloride without chemical modification?

  • Particle Size Reduction: Grinding the solid material into a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.[7] While this may not significantly increase the ultimate solubility, it can help in preparing saturated solutions more quickly.

  • Use of Additives: In some cases, the addition of a phase-transfer catalyst or a small amount of a surfactant can help to solubilize ionic compounds in organic media. However, these additives may interfere with your reaction and would need to be removed during purification.

By understanding the chemical principles governing the solubility of 4-(Aminooxy)butanoic acid hydrochloride and applying these troubleshooting strategies, researchers can successfully incorporate this valuable linker into their synthetic workflows.

References

  • D'Souza, A. A., & Devarajan, P. V. (2015). Asymmetric synthesis of drug enantiomers. Indian journal of pharmaceutical sciences, 77(3), 249.
  • Stasevych, M., Zvarych, V., & Novikov, V. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. RSC medicinal chemistry, 12(8), 1221-1237.
  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Loudon, G. M. (1981). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Journal of Organic Chemistry, 46(26), 5338-5340.
  • Patel, V. R., Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]

  • Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with? r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(5), 625-633.
  • Kim, C. H., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates.
  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • BioPharm International. (2023, December 13). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobutanoic acid. WebBook. Retrieved from [Link]

  • LabRoots. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 4-(Aminooxy)butanoic acid hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted 4-(Aminooxy)butanoic acid hydrochloride from your reaction mixtures. As a small, polar, and reactive molecule, its efficient removal is critical for obtaining pure products, particularly in bioconjugation and complex organic synthesis. This document is designed to provide you with a comprehensive understanding of the available purification strategies, the scientific principles behind them, and practical, step-by-step protocols.

Understanding the Challenge: Physicochemical Properties

Before diving into purification methods, it's crucial to understand the key characteristics of 4-(Aminooxy)butanoic acid hydrochloride that dictate the appropriate removal strategies.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight 155.58 g/mol Suitable for removal by size-based methods like dialysis or size-exclusion chromatography when the product is a macromolecule.
Form Solid powder[1]Can be handled and weighed under standard laboratory conditions.
pKa (Aminooxy group) ~6.0 (estimated from hydroxylamine)The aminooxy group will be protonated and positively charged at pH < 6, which is key for ion-exchange chromatography and pH-based extractions.
pKa (Carboxylic acid group) ~4-5 (estimated from butanoic acid)The carboxylic acid group will be deprotonated and negatively charged at pH > 5. The molecule will be zwitterionic between pH ~5 and ~6.
Solubility High in aqueous solutions. Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[2] Low solubility in non-polar organic solvents.Dictates the choice of solvents for liquid-liquid extraction, chromatography, and crystallization.
Reactivity The aminooxy group is a potent nucleophile, more reactive than a primary amine, and readily reacts with aldehydes and ketones to form stable oximes.This high reactivity is the basis for removal using scavenger resins.

Frequently Asked Questions (FAQs)

Q1: I've finished my oxime ligation reaction to label a peptide. What's the quickest way to remove the excess 4-(Aminooxy)butanoic acid hydrochloride?

A1: For macromolecular products like peptides and proteins, the most rapid and straightforward methods are size-based. We recommend using a desalting column (a form of size-exclusion chromatography) or spin filtration with an appropriate molecular weight cutoff (MWCO). These methods will efficiently separate your large product from the small, unreacted reagent.

Q2: My reaction is sensitive to pH changes. Which purification method should I choose?

A2: If your product is sensitive to pH extremes, you should avoid pH-based liquid-liquid extraction. In this case, scavenger resins are an excellent choice as they operate under neutral or mildly basic conditions. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is performed under conditions that are generally not harsh in terms of pH.

Q3: I don't have access to an HPLC system. What are my options for purifying a small molecule product?

A3: If you are purifying a small molecule and lack HPLC access, scavenger resins followed by filtration is a highly effective method. Another option is pH-based liquid-liquid extraction, which only requires a separatory funnel and common laboratory acids and bases. If your product is crystalline, recrystallization could also be a viable, non-chromatographic purification step.

Q4: Can I use reverse-phase chromatography to remove this compound?

A4: Due to its high polarity, 4-(Aminooxy)butanoic acid hydrochloride will have very little retention on a standard C18 or C8 reverse-phase column and will likely elute in the void volume with the solvent front. Therefore, reverse-phase chromatography is generally not an effective method for its removal. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic approach.[3][4][5]

In-Depth Troubleshooting and Protocols

This section provides detailed explanations and step-by-step protocols for the most effective methods to remove unreacted 4-(Aminooxy)butanoic acid hydrochloride.

Method 1: Scavenger Resins - The Chemoselective Approach

Scavenger resins are solid-supported reagents designed to react with and sequester specific types of molecules from a solution. For removing the aminooxy group, resins functionalized with aldehyde or diketone groups are highly effective.

Scientific Principle: The nucleophilic aminooxy group of 4-(Aminooxy)butanoic acid hydrochloride reacts with the electrophilic aldehyde or diketone on the resin to form a stable, covalent bond (an oxime or a related adduct). The resin, now with the unwanted reagent attached, can be easily removed by simple filtration, leaving the purified product in solution.

Diagram of Scavenger Resin Workflow

cluster_0 Reaction Mixture cluster_1 Scavenging Step cluster_2 Purification Reaction_Mixture Product + Excess 4-(Aminooxy)butanoic acid HCl Stirring Stir/Shake Reaction_Mixture->Stirring Scavenger_Resin Aldehyde-functionalized Scavenger Resin Scavenger_Resin->Stirring Filtration Filter Stirring->Filtration Purified_Product Purified Product in Solution Filtration->Purified_Product Resin_Waste Resin-bound Impurity Filtration->Resin_Waste

Caption: Workflow for removing excess reagent using a scavenger resin.

Experimental Protocol: Using an Aldehyde-Functionalized Scavenger Resin

  • Choose the Right Resin: Select a commercially available aldehyde-functionalized polystyrene or silica resin. The choice of resin backbone may depend on the solvent compatibility with your reaction mixture.

  • Determine the Amount of Resin: Calculate the molar excess of unreacted 4-(Aminooxy)butanoic acid hydrochloride in your reaction. Use a 2- to 3-fold molar excess of the scavenger resin's functional group capacity relative to the excess reagent.

  • Prepare the Reaction:

    • Ensure your reaction mixture is in a solvent compatible with the scavenger resin (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

    • If your reaction was run in an incompatible solvent like water, you may need to first remove the water (e.g., by lyophilization or evaporation) and redissolve the residue in a suitable organic solvent.

  • Scavenging:

    • Add the calculated amount of scavenger resin to the reaction mixture.

    • If the 4-(Aminooxy)butanoic acid is in its hydrochloride salt form, it is advisable to add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equivalents relative to the hydrochloride salt), to free the nucleophilic aminooxy group.

    • Stir or gently agitate the mixture at room temperature. Reaction times can vary from 2 to 24 hours.

  • Monitor the Reaction: You can monitor the removal of the starting material by taking small aliquots of the solution (after filtering out the resin) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolate the Product:

    • Once the scavenging is complete, filter the reaction mixture to remove the resin.

    • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

    • Combine the filtrate and the washes. This solution now contains your purified product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Method 2: pH-Based Liquid-Liquid Extraction

This classic chemical separation technique is highly effective for separating acidic, basic, and neutral compounds. It leverages the different solubilities of the ionized and neutral forms of 4-(Aminooxy)butanoic acid hydrochloride in aqueous and organic solvents.

Scientific Principle: By adjusting the pH of the aqueous phase, we can control the charge state of the aminooxy and carboxylic acid groups.

  • At low pH (e.g., pH 2): The aminooxy group is protonated (-ONH3+), making the molecule a positively charged salt that is highly soluble in the aqueous phase and insoluble in a non-polar organic phase.

  • At high pH (e.g., pH 9): The carboxylic acid group is deprotonated (-COO-), making the molecule a negatively charged salt that is also highly soluble in the aqueous phase.

  • At a neutral pH close to its isoelectric point: The molecule exists as a zwitterion, which has lower solubility in organic solvents but may still be extractable into a polar organic solvent.

Diagram of pH-Based Extraction Logic

cluster_0 Initial Mixture in Organic Solvent cluster_1 Acidic Extraction (pH 2) cluster_2 Basic Extraction (pH 9) Mixture Product + Impurity Extract_Acidic Add aq. HCl Mixture->Extract_Acidic Extract_Basic Add aq. NaOH Mixture->Extract_Basic Aqueous_Phase_Acid Aqueous Phase: Protonated Impurity (-ONH3+) Extract_Acidic->Aqueous_Phase_Acid Organic_Phase_Acid Organic Phase: Neutral Product Extract_Acidic->Organic_Phase_Acid Aqueous_Phase_Basic Aqueous Phase: Deprotonated Impurity (-COO-) Extract_Basic->Aqueous_Phase_Basic Organic_Phase_Basic Organic Phase: Neutral Product Extract_Basic->Organic_Phase_Basic

Caption: Logic of separating the impurity via pH-based extraction.

Experimental Protocol: Removing the Impurity from a Neutral Organic Product

This protocol assumes your desired product is a neutral organic molecule soluble in a solvent like ethyl acetate or dichloromethane.

  • Dissolve the Mixture: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated 4-(Aminooxy)butanoic acid hydrochloride will move into the aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the acidic wash one or two more times to ensure complete removal.

  • Basic Wash (Optional but Recommended):

    • To remove any residual acidic starting material or byproducts, wash the organic layer with a dilute aqueous base (e.g., 1 M NaHCO3 or 1 M Na2CO3). This will also neutralize any remaining HCl in the organic layer.

    • Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove any residual water.

  • Drying and Evaporation:

    • Drain the organic layer into a clean flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter to remove the drying agent.

    • Evaporate the solvent to obtain your purified neutral product.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique for the separation of polar compounds that are not well-retained by reverse-phase chromatography.

Scientific Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent. A water-rich layer is formed on the surface of the stationary phase. Polar analytes partition between this aqueous layer and the bulk mobile phase. The more polar the analyte, the more it partitions into the aqueous layer, and the more it is retained.

Experimental Protocol: HILIC Method Development

  • Column Selection:

    • A good starting point for separating a polar amine-containing compound is a column with an amide- or zwitterionic-functionalized stationary phase. These often provide good peak shape and selectivity for such molecules.

  • Mobile Phase Preparation:

    • Organic Solvent (Solvent A): Acetonitrile is the most common choice.

    • Aqueous Solvent (Solvent B): Water containing a buffer. A volatile buffer like ammonium formate or ammonium acetate (10-20 mM) is ideal for LC-MS applications. The pH of the aqueous component should be adjusted; a starting point of pH 3-5 is often effective for retaining protonated amines.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent to ensure retention of your polar impurity. A typical starting gradient might be:

      • 0-2 min: 95% A

      • 2-10 min: Gradient from 95% A to 60% A

      • 10-12 min: Hold at 60% A

      • 12-15 min: Return to 95% A and re-equilibrate

  • Sample Preparation: Dissolve your sample in the initial mobile phase conditions (e.g., 95% acetonitrile/5% water with buffer). This is crucial to ensure good peak shape. If your sample is not soluble in this, use the minimum amount of a stronger solvent (like pure water or DMSO) and inject a small volume.

  • Optimization:

    • Retention: If the 4-(Aminooxy)butanoic acid hydrochloride is not retained enough, increase the initial percentage of acetonitrile.

    • Selectivity: To improve the separation between your product and the impurity, you can adjust the pH of the aqueous mobile phase component or try a different HILIC stationary phase.

    • Peak Shape: Poor peak shape can be due to sample solvent effects or secondary interactions with the stationary phase. Ensure your sample is dissolved in the mobile phase and consider adjusting the buffer concentration.

Conclusion

The successful removal of unreacted 4-(Aminooxy)butanoic acid hydrochloride is achievable through a variety of techniques. The optimal method will depend on the nature of your desired product, the scale of your reaction, and the equipment available in your laboratory. By understanding the physicochemical properties of this reagent and the principles behind each purification strategy, you can confidently select and implement the most effective approach for your specific application.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Cayman Chemical. (2022). 4-Acetamidobutyric Acid Product Information.
  • ChemScene. (n.d.). 4-(Aminooxy)butanoic acid hydrochloride.
  • Google Patents. (n.d.). CA2967486C - Method for scavenging free formaldehyde using multifunctional scavenger for wooden composite products with urea-formaldehyde resin.
  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Google Patents. (n.d.). US20060233747A1 - Polymer-modified synthetic proteins.
  • Google Patents. (n.d.). US6171501B1 - Process for the separation of amino acids and their salts from an aqueous solution.
  • Journal of the American Chemical Society. (1951). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. J. Am. Chem. Soc., 73(12), 5841-5846.
  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide.
  • Marsal, A., Cuadros, S., & Lluis, J. (n.d.).
  • National Center for Biotechnology Information. (2011). Hydrophilic interaction liquid chromatography (HILIC)
  • National Center for Biotechnology Information. (2001). Homogeneous liquid-liquid extraction method for the selective spectrofluorimetric determination of trace amounts of tryptophan. PubMed.
  • National Center for Biotechnology Information. (n.d.). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed.
  • Novabiochem®. (n.d.).
  • ResearchGate. (2009). Scalable Enantioseparation of Amino Acid Derivatives Using Continuous Liquid−Liquid Extraction in a Cascade of Centrifugal Con.
  • ResearchGate. (n.d.).
  • Scott, P. J. H. (n.d.). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Deep Blue Repositories.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • The DAN Lab - University of Wisconsin–Madison. (2024). LCMS Protocols.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Waters Corporation. (n.d.).
  • YouTube. (2019, February 21). The role of pH in Liquid-Liquid Extraction L9 4380 [Video]. YouTube.

Sources

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